molecular formula C37H45N3O10S3 B6292524 Trisulfo-Cy5-Alkyne CAS No. 2055138-90-2

Trisulfo-Cy5-Alkyne

Numéro de catalogue: B6292524
Numéro CAS: 2055138-90-2
Poids moléculaire: 788.0 g/mol
Clé InChI: DKRNQQAUDARDNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Trisulfo-Cy5-Alkyne is a useful research compound. Its molecular formula is C37H45N3O10S3 and its molecular weight is 788.0 g/mol. The purity is usually 95%.
The exact mass of the compound Cy5 alkyne is 787.22670816 g/mol and the complexity rating of the compound is 1840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRNQQAUDARDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N3O10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent probe designed for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We will delve into its core mechanism of action, present its key physicochemical properties, and provide detailed experimental protocols for its application in bioconjugation.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a functionalized cyanine dye featuring a terminal alkyne group. This alkyne moiety is the reactive handle that enables its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a highly efficient and specific method for covalently linking the this compound to a biomolecule of interest that has been modified to contain an azide group.

The fundamental principle of this bioorthogonal reaction is the formation of a stable triazole ring from the reaction between the alkyne on the Trisulfo-Cy5 molecule and an azide on a target biomolecule. The reaction is termed "bioorthogonal" because the alkyne and azide functional groups are largely inert to the vast array of functional groups present in biological systems, thus ensuring that the labeling reaction is highly specific and does not interfere with native biochemical processes.

The copper(I) catalyst is essential for this reaction, as it dramatically accelerates the rate of the cycloaddition by orders of magnitude compared to the uncatalyzed thermal reaction. The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent cycles. The reaction is highly favorable and proceeds efficiently under aqueous conditions, at room temperature, and across a broad pH range, making it ideal for biological applications.

The three sulfonate groups on the cyanine dye backbone of this compound enhance its water solubility, which is a critical feature for its use in aqueous biological buffers without the need for organic co-solvents that could perturb biomolecular structure and function.

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its robust spectroscopic properties and physicochemical characteristics. These properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[1]
Molecular Weight 788.0 g/mol [1]
Excitation Maximum (λex) ~647 nm[1]
Emission Maximum (λem) ~670 nm[1]
Molar Extinction Coefficient ~250,000 M⁻¹cm⁻¹[1]
Solubility Water, DMSO, DMF[1]
Reactive Group Terminal Alkyne[2][3]
Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2][3]

Visualizing the Mechanism and Workflow

To better illustrate the core concepts, the following diagrams depict the mechanism of action and a typical experimental workflow for protein labeling.

CuAAC_Mechanism Alkyne This compound Acetylide Copper Acetylide Intermediate Alkyne->Acetylide Coordination Azide Azide-Modified Biomolecule Cupracycle Six-Membered Cupracycle Azide->Cupracycle Cu_I Copper(I) Catalyst Cu_I->Acetylide Triazole Triazole-Linked Fluorescent Bioconjugate Acetylide->Cupracycle Cycloaddition Cupracycle->Triazole Rearrangement & Protonolysis

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start: Azide-Modified Protein Sample prepare_reagents Prepare Reagents: - this compound Stock - Copper(II) Sulfate Stock - Ligand (e.g., THPTA) Stock - Sodium Ascorbate Stock start->prepare_reagents reaction_setup Set up Click Reaction: - Add protein sample - Add this compound - Add Copper(II)/Ligand premix prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: Add Sodium Ascorbate reaction_setup->initiate_reaction incubation Incubate at Room Temperature (30-60 minutes) initiate_reaction->incubation purification Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubation->purification analysis Analyze Labeled Protein: - SDS-PAGE - Fluorescence Imaging - Mass Spectrometry purification->analysis end End: Purified & Characterized Fluorescent Bioconjugate analysis->end

Typical Experimental Workflow for Protein Labeling.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in the labeling of biomolecules. Optimization may be required depending on the specific application and biomolecule.

Protocol 1: Labeling of Proteins in Solution

This protocol is adapted from general copper-catalyzed click chemistry procedures for protein labeling.[4][5]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be made fresh on the day of use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration that is in 5-10 fold molar excess over the protein.

    • Prepare a premix of the copper catalyst by combining the 20 mM CuSO₄ stock solution and the 100 mM THPTA stock solution in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 1 mM.

  • Reaction Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared 300 mM sodium ascorbate solution to a final concentration of 10 mM.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification of the Labeled Protein:

    • Following incubation, remove the excess dye and catalyst by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).

  • Analysis:

    • Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, UV-Vis spectroscopy to determine the degree of labeling, and/or mass spectrometry.

Protocol 2: Labeling of Metabolically-Incorporated Azides in Fixed Cells

This protocol is a general guide for the detection of azide-modified biomolecules in a cellular context.[6]

Materials:

  • Cells cultured on coverslips with metabolically incorporated azide-sugars or amino acids

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris or PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Fix cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular targets are to be labeled).

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, combine:

      • 880 µL of click reaction buffer

      • 10 µL of 10 mM this compound stock in DMSO (final concentration 100 µM)

      • 10 µL of 20 mM CuSO₄ stock (final concentration 200 µM)

      • 50 µL of 20 mM THPTA stock (final concentration 1 mM)

      • 50 µL of 100 mM sodium ascorbate stock (final concentration 5 mM)

    • Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI, if desired.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescently labeled biomolecules using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm).

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of azide-modified biomolecules. Its core mechanism of action, the copper-catalyzed azide-alkyne cycloaddition, offers high specificity, efficiency, and biocompatibility. The enhanced water solubility provided by the trisulfonate groups makes it particularly well-suited for applications in aqueous biological environments. By following the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound for a wide range of applications, from in vitro protein labeling to cellular imaging. As with any chemical probe, optimization of the reaction conditions for each specific application is recommended to achieve the best results.

References

A Technical Guide to Trisulfo-Cy5-Alkyne: Spectral Properties and Bioimaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties and applications of Trisulfo-Cy5-Alkyne, a fluorescent probe widely utilized in biological imaging and drug development. The document details its excitation and emission characteristics, provides a standardized experimental protocol for its use in bio-conjugation, and illustrates key processes through diagrams.

Core Spectrophotometric and Physical Properties

This compound is a water-soluble, far-red fluorescent dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. Its high water solubility, conferred by the three sulfonate groups, minimizes non-specific binding in aqueous biological environments, leading to a high signal-to-noise ratio in imaging applications.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Excitation Maximum (λex) 646 - 649 nm[1][2][3][4]
Emission Maximum (λem) 662 - 671 nm[1][2][3][4][5]
Molar Extinction Coefficient 250,000 - 271,000 cm⁻¹M⁻¹[1][2][3][4][5]
Quantum Yield (Φ) ~0.28[5]
Recommended Laser Lines 633 nm or 647 nm[2]
Solubility Water, DMSO, DMF[1][2]
Storage Conditions -20°C, desiccated, protected from light[1][2][5]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cellular Labeling

This protocol outlines a general procedure for labeling azide-modified biomolecules within fixed cells using this compound. This method is widely applicable for visualizing a variety of targets, such as proteins, glycans, and nucleic acids, that have been metabolically or enzymatically engineered to contain an azide group.

Materials:

  • Azide-modified cells on coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-iT® reaction buffer or equivalent

  • Copper (II) sulfate (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Fluorescence microscopy imaging system

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix azide-modified cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a typical reaction, combine the following in order:

      • Click-iT® reaction buffer

      • This compound (final concentration of 1-10 µM)

      • Copper (II) sulfate (from a stock solution, final concentration of 1-2 mM)

      • Reducing agent (e.g., sodium ascorbate, freshly prepared, final concentration of 10-20 mM)

    • Aspirate the PBS from the cells and add the click reaction cocktail to completely cover the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • Mount the coverslip onto a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with filters suitable for Cy5 excitation and emission.

Visualizations

The following diagrams illustrate the experimental workflow for cellular labeling and the fundamental principles of fluorescence.

experimental_workflow cluster_sample_prep Sample Preparation cluster_click_reaction Click Reaction cluster_imaging Analysis azide_cells Azide-Modified Cells fixation Fixation (e.g., 4% PFA) azide_cells->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization cocktail Prepare Click Cocktail: - this compound - CuSO₄ - Sodium Ascorbate permeabilization->cocktail incubation Incubate 30-60 min at RT (Protect from light) cocktail->incubation wash Wash (3x with PBS) incubation->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy (Cy5 channel) mount->image

Caption: Experimental workflow for labeling azide-modified cells with this compound.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν_ex S1->S0 hν_em S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 S1_v2 v=2 S1_v2->S1_v0 Vibrational Relaxation excitation Excitation (Absorption) fluorescence Fluorescence (Emission) nonradiative Non-radiative Decay

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

References

Trisulfo-Cy5-Alkyne: A Technical Guide to Water Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the core characteristics of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye crucial for bioconjugation. This document provides a comprehensive overview of its water solubility, stability under various conditions, and detailed protocols for its application in copper-catalyzed click chemistry.

Introduction to this compound

This compound is a highly water-soluble, near-infrared (NIR) fluorescent dye belonging to the cyanine dye family. Its chemical structure incorporates three sulfonate groups, which impart excellent aqueous solubility, and a terminal alkyne group. This alkyne functionality allows for its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". Its bright fluorescence in the far-red region of the spectrum makes it an ideal probe for a variety of biological applications, including in vivo imaging, due to reduced background autofluorescence from biological tissues.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[1]
Molecular Weight ~788 g/mol [1]
Excitation Maximum (λex) ~647 nm[1]
Emission Maximum (λem) ~670 nm[1]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.20 - 0.28[2]
Appearance Blue solid[3]

Water Solubility

The presence of three sulfonate groups makes this compound highly soluble in aqueous solutions. While specific quantitative data (e.g., mg/mL) is not consistently published across suppliers, it is widely reported to have high water solubility, eliminating the need for organic co-solvents in most biological labeling reactions. This is a significant advantage over non-sulfonated Cy5 dyes, which often require the use of solvents like DMSO or DMF that can be detrimental to the structure and function of sensitive biomolecules.[4]

SolventSolubilityReference(s)
Water High[5]
Dimethyl Sulfoxide (DMSO) Soluble[6]
Dimethylformamide (DMF) Soluble[7]

Stability Profile

The stability of this compound is a critical factor for its successful application in experimental settings. The following tables summarize the recommended storage conditions and stability under various environmental factors.

Storage Stability
FormStorage TemperatureDurationRecommendationsReference(s)
Solid -20°CUp to 24 monthsStore desiccated and protected from light.[8]
Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[8]
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[8]
Shipping Ambient TemperatureUp to 3 weeksMinimize exposure to high temperatures.[8]
Environmental Stability
ConditionStabilityNotesReference(s)
pH Stable in a range of pH 3-10Fluorescence intensity is relatively insensitive to pH within this range.[9][10]
Light Prone to PhotobleachingPhotobleaching is the primary degradation pathway for cyanine dyes. It is accelerated by the presence of molecular oxygen. For imaging applications, the use of antifade reagents is recommended.[2][8]

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne group of this compound allows for its conjugation to azide-containing molecules through CuAAC. Below is a general protocol for the labeling of an azide-modified biomolecule.

Required Reagents
  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in water or DMSO/water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Labeling Protocol
  • Prepare Stock Solutions:

    • Dissolve this compound in nuclease-free water or buffer to a desired stock concentration (e.g., 10 mM).

    • Dissolve the azide-modified biomolecule in the reaction buffer to a suitable concentration.

    • Prepare fresh sodium ascorbate solution.

  • Prepare the Catalyst Complex:

    • In a microcentrifuge tube, mix the copper(II) sulfate solution and the ligand solution. A typical molar ratio of ligand to copper is 5:1 to protect the biomolecule from copper-induced damage.

    • Incubate the mixture for a few minutes at room temperature to allow for complex formation.

  • Perform the Click Reaction:

    • In a separate reaction tube, combine the azide-modified biomolecule and the this compound stock solution. The molar ratio of the dye to the biomolecule should be optimized for the specific application, but a starting point of 2-5 equivalents of the dye is common.

    • Add the pre-mixed catalyst complex to the biomolecule-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the range of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method, such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.

Visualizations

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product azide Azide-modified Biomolecule mix Mix Biomolecule and Dye azide->mix alkyne This compound alkyne->mix copper CuSO4 add_catalyst Add Catalyst Complex copper->add_catalyst ligand Ligand (THPTA/TBTA) ligand->add_catalyst reducer Sodium Ascorbate initiate Initiate with Reducer reducer->initiate add_catalyst->initiate incubate Incubate initiate->incubate purify Purify Conjugate incubate->purify product Labeled Biomolecule purify->product

Caption: A generalized workflow for the labeling of biomolecules using CuAAC.

Factors Affecting this compound Stability

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors stability This compound Stability light Light Exposure (Photobleaching) light->stability oxygen Oxygen oxygen->stability extreme_ph Extreme pH (<3 or >10) extreme_ph->stability freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->stability storage Proper Storage (-20°C or -80°C) storage->stability darkness Protection from Light darkness->stability ph_buffer Optimal pH Buffer (3-10) ph_buffer->stability antifade Antifade Reagents antifade->stability

Caption: Key factors that influence the stability of this compound.

References

The Advantage of Trisulfonation: A Technical Guide to Enhanced Cyanine Dyes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of biomedical research and drug development, the precision and reliability of fluorescent labeling are paramount. Trisulfonated cyanine dyes have emerged as a superior class of fluorescent probes, offering significant advantages over their non-sulfonated and less-sulfonated counterparts. This technical guide delves into the core benefits of utilizing trisulfonated cyanine dyes, providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties, applications, and the experimental protocols to harness their full potential.

Core Benefits of Trisulfonation

The defining feature of trisulfonated cyanine dyes is the presence of three sulfonate (-SO₃⁻) groups on the dye's molecular structure.[1] These negatively charged moieties impart a range of beneficial properties that enhance their performance in aqueous environments, which are typical for most biological experiments.

One of the most significant advantages is exceptional water solubility .[1][] The sulfonate groups render the dyes highly soluble in aqueous buffers, which is critical when working with sensitive biomolecules like proteins that can be denatured by the organic co-solvents often required for non-sulfonated dyes.[1][3][4] This high water solubility also mitigates the issue of dye aggregation, a common problem with more hydrophobic dyes that can lead to fluorescence quenching and inaccurate quantification.[3]

Furthermore, the increased hydrophilicity conferred by the sulfonate groups leads to reduced non-specific binding . This is crucial for achieving a high signal-to-noise ratio in imaging and other fluorescence-based assays. By minimizing interactions with cellular components other than the target of interest, trisulfonated cyanine dyes provide clearer, more accurate results.

The inherent brightness of cyanine dyes, characterized by their high molar extinction coefficients and good quantum yields, is retained and often enhanced with sulfonation.[3][5] This results in brighter fluorescent signals , enabling the detection of low-abundance targets and reducing the required concentration of the labeling agent.

Quantitative Photophysical Properties

The selection of a fluorescent dye is heavily influenced by its photophysical characteristics. The following table summarizes key quantitative data for common cyanine dyes, illustrating the high performance of these fluorophores. While specific data for trisulfonated versions of all dyes is not always available in a comparative format, the trend of high performance is consistent across the sulfonated cyanine family.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy3~555~570~150,000~0.15
Sulfo-Cy5~646~662~250,000~0.20
Sulfo-Cy7~754~778~200,000~0.10

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[5]

Experimental Protocols

To ensure optimal results when utilizing trisulfonated cyanine dyes, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for two common applications: protein labeling and immunofluorescence staining.

Protein Labeling with Amine-Reactive Trisulfonated Cyanine NHS Esters

This protocol outlines the general procedure for covalently labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized trisulfonated cyanine dyes.

1. Buffer Preparation:

  • Prepare a fresh amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-9.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[5]

2. Protein Preparation:

  • Dissolve the protein to be labeled in the prepared amine-free buffer at a concentration of 1-10 mg/mL.
  • If the protein is in an incompatible buffer, perform dialysis or buffer exchange into the appropriate labeling buffer.

3. Dye Preparation:

  • Allow the vial of the trisulfonated cyanine NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
  • Due to their high water solubility, these dyes can often be dissolved directly in the labeling buffer. Alternatively, a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to prepare a stock solution, which is then immediately added to the protein solution.

4. Labeling Reaction:

  • Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein and application, but a starting point of 10-20 moles of dye per mole of protein is common.
  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

5. Purification of the Labeled Protein:

  • Separate the labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a desalting column) or dialysis. For dialysis, ensure the buffer volume is at least 1000 times the sample volume and perform several buffer changes over 24-48 hours.[4]

6. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the cyanine dye.
  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

Indirect Immunofluorescence Staining of Cultured Cells

This protocol describes a general workflow for using trisulfonated cyanine dye-conjugated secondary antibodies for immunofluorescence microscopy.

1. Cell Preparation:

  • Culture cells on sterile glass coverslips until they reach the desired confluency.
  • Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
  • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes) if the target antigen is intracellular.

2. Blocking:

  • Wash the cells three times with PBS.
  • Incubate the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to reduce non-specific antibody binding.

3. Primary Antibody Incubation:

  • Dilute the primary antibody to its recommended concentration in the blocking buffer.
  • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[5]

4. Secondary Antibody Incubation:

  • Wash the cells three times with PBS.
  • Dilute the trisulfonated cyanine dye-conjugated secondary antibody in the blocking buffer.
  • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[5]

5. Counterstaining and Mounting:

  • Wash the cells three times with PBS.
  • (Optional) Incubate with a nuclear counterstain, such as DAPI.
  • Mount the coverslips onto microscope slides using an antifade mounting medium.[5]

6. Imaging:

  • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye and any counterstains.[5]

Visualizing Workflows and Pathways

To further elucidate the application of trisulfonated cyanine dyes, the following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and signaling pathway visualization concepts.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Prep Prepare Amine-Free Buffer (pH 8.3-9.0) Protein_Prep Prepare Protein Solution Buffer_Prep->Protein_Prep Mix Mix Protein and Dye Protein_Prep->Mix Dye_Prep Dissolve Trisulfonated Cyanine NHS Ester Dye_Prep->Mix Incubate Incubate (1-2h, RT, Protected from Light) Mix->Incubate Purify Purify Conjugate (Chromatography/Dialysis) Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Caption: Workflow for labeling proteins with amine-reactive trisulfonated cyanine dyes.

ImmunofluorescenceWorkflow Start Cultured Cells on Coverslip Fixation Fix Cells (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Block Non-Specific Sites (e.g., 1% BSA) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Trisulfonated Cyanine-Conjugated Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain Nuclei (Optional, e.g., DAPI) Secondary_Ab->Counterstain Mount Mount Coverslip Counterstain->Mount Imaging Fluorescence Microscopy Mount->Imaging

Caption: Step-by-step workflow for indirect immunofluorescence staining.

FRET_Signaling_Pathway cluster_FRET FRET-Based Kinase Activity Biosensor Kinase Active Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Biosensor Substrate Peptide Biosensor->Phosphorylation ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Conformational_Change Conformational Change Phosphorylation->Conformational_Change Donor Trisulfo-Cy3 (Donor) Conformational_Change->Donor Decreased Distance Acceptor Trisulfo-Cy5 (Acceptor) Conformational_Change->Acceptor Decreased Distance Donor->Acceptor FRET

Caption: Conceptual diagram of a FRET-based biosensor using a trisulfonated Cy3/Cy5 pair to detect kinase activity.

Conclusion

Trisulfonated cyanine dyes represent a significant advancement in fluorescent labeling technology. Their superior water solubility, reduced aggregation, and minimal non-specific binding, coupled with their inherent brightness, make them invaluable tools for a wide array of applications in research and drug development, from high-resolution cellular imaging to sensitive in vitro assays. By understanding their properties and adhering to optimized experimental protocols, researchers can leverage the power of trisulfonated cyanine dyes to generate high-quality, reproducible data, driving forward our understanding of complex biological systems.

References

An In-Depth Technical Guide to Trisulfo-Cy5-Alkyne for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye, and its application in the precise labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."

Core Properties of this compound

This compound is a water-soluble cyanine dye functionalized with an alkyne group.[1] Its three sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling proteins, peptides, and oligonucleotides in aqueous environments with minimal use of organic co-solvents. The alkyne moiety allows for a highly specific and efficient covalent bond formation with azide-modified molecules.[1] This dye is characterized by its bright fluorescence, high extinction coefficient, and good quantum yield, making it an excellent choice for sensitive detection in various biological applications.

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) ~646 - 647 nm[2]
Emission Maximum (λem) ~662 - 670 nm[2]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[2][3]
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[2]
Molecular Weight ~788 g/mol [2]
Solubility Water, DMSO, DMF[2]
Storage Conditions -20°C, desiccated, protected from light[2]

The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is employed in CuAAC, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide group on a target biomolecule. The reaction is highly specific, bio-orthogonal (meaning it does not interfere with native biological processes), and can be conducted in aqueous buffers over a wide pH range (typically 4-11). The reaction is catalyzed by Cu(I) ions, which are often generated in situ from a Cu(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproinedisulfonic acid (BCS), is often included to stabilize the Cu(I) oxidation state and protect the target biomolecules from oxidative damage.

Logical Workflow for CuAAC Labeling

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.

G CuAAC Labeling Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Target Azide-Modified Biomolecule Reaction Combine Reactants and Catalyst System in Buffer Target->Reaction Dye This compound Dye->Reaction Copper Cu(II) Source (e.g., CuSO4) Copper->Reaction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Reaction Ligand Cu(I) Ligand (e.g., TBTA) Ligand->Reaction Incubation Incubate at Room Temperature Reaction->Incubation Purification Purify Labeled Biomolecule (e.g., Chromatography, Precipitation) Incubation->Purification LabeledProduct Trisulfo-Cy5 Labeled Biomolecule Purification->LabeledProduct

Caption: General workflow for labeling a biomolecule with this compound via CuAAC.

Experimental Protocols

The following are generalized protocols for the fluorescent labeling of biomolecules using this compound. It is recommended to optimize the reaction conditions for each specific application.

Protocol 1: General Labeling of Proteins/Oligonucleotides in Solution

This protocol is adapted from general CuAAC procedures for biomolecule labeling.

Materials:

  • Azide-modified protein or oligonucleotide

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Sodium Ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount in high-quality, anhydrous DMSO. Store at -20°C.

  • Azide-modified Biomolecule: Dissolve in an appropriate buffer (e.g., PBS) to a known concentration (e.g., 1-10 mg/mL).

  • Copper(II) Sulfate (50 mM): Dissolve in deionized water.

  • TBTA (50 mM): Dissolve in DMSO.

  • Sodium Ascorbate (100 mM): Prepare fresh by dissolving in deionized water.

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

  • Add the this compound stock solution. A 3-10 fold molar excess of the dye over the biomolecule is a good starting point.

  • Prepare the catalyst premix: In a separate tube, combine the Copper(II) Sulfate and TBTA stock solutions in a 1:1 molar ratio.

  • Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.

  • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration should be 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size-exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.

  • Confirm labeling efficiency and purity via spectroscopy and/or gel electrophoresis.

Protocol 2: Example for Live Cell Labeling

This protocol is a representative example for labeling metabolically incorporated azides on the cell surface.

Materials:

  • Cells with azide-functionalized surface molecules

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • BTTAA (a water-soluble Cu(I) ligand)

  • Sodium Ascorbate

  • Cell culture medium or buffer suitable for live-cell imaging

Procedure:

  • Culture cells that have been metabolically engineered to express azide groups on their surface glycans.

  • Wash the cells gently with a suitable buffer (e.g., PBS with 1% BSA).

  • Prepare the labeling solution in the cell culture medium or buffer immediately before use. For example:

    • 50 µM CuSO₄

    • 250 µM BTTAA

    • 2.5 mM Sodium Ascorbate

    • 10-20 µM this compound

  • Add the labeling solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Gently wash the cells multiple times with fresh buffer to remove unreacted labeling reagents.

  • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy5.

Application: Fluorescence In Situ Hybridization (FISH)

A key application for Trisulfo-Cy5-labeled oligonucleotides is in Fluorescence In Situ Hybridization (FISH), a technique used to detect and localize specific RNA or DNA sequences within cells or tissues. The bright, far-red fluorescence of Cy5 is advantageous for FISH as it minimizes background autofluorescence from the biological sample, leading to a higher signal-to-noise ratio.

Experimental Workflow for FISH using a Trisulfo-Cy5 Labeled Probe

The following diagram outlines the major steps in a FISH experiment using a probe labeled with this compound.

G FISH Experimental Workflow ProbePrep Probe Preparation: Synthesize Azide-Oligonucleotide & Label with this compound Hybridization Hybridization: Incubate Sample with Labeled Probe ProbePrep->Hybridization SamplePrep Sample Preparation: Fix, Permeabilize, and Pre-hybridize Cells/Tissue SamplePrep->Hybridization Washing Washing: Remove Unbound Probe Hybridization->Washing Imaging Fluorescence Microscopy: Excite Cy5 and Detect Emission Signal Washing->Imaging Analysis Data Analysis: Localize and Quantify Target Sequence Imaging->Analysis

Caption: Key stages of a Fluorescence In Situ Hybridization (FISH) experiment.

References

An In-depth Technical Guide to Click Chemistry with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry. It details the core principles of its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and offers practical guidance for its use in labeling and imaging biomolecules.

Core Concepts: Understanding this compound and Click Chemistry

This compound is a highly water-soluble and bright fluorescent dye belonging to the cyanine family. Its key features include a terminal alkyne group and three sulfonate moieties. The alkyne group serves as a reactive handle for "click" reactions, while the sulfonate groups enhance its solubility in aqueous buffers, a crucial property for biological applications.[1][2] The Cy5 fluorophore exhibits intense red fluorescence, making it suitable for a variety of imaging applications with minimal interference from cellular autofluorescence.[3][4]

Click chemistry encompasses a class of reactions that are rapid, specific, and high-yielding.[5] The most prominent example used with this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an alkyne (on the dye) and an azide-modified biomolecule.[5] The bioorthogonality of this reaction is a key advantage; the azide and alkyne groups are largely absent in biological systems and therefore react selectively with each other without cross-reacting with other functional groups present in proteins, nucleic acids, or lipids.[5][6]

Quantitative Data

The spectral and physical properties of this compound and its related variant, Trisulfo-Cy5.5-Alkyne, are summarized below. These properties are essential for designing and executing fluorescence-based experiments.

PropertyThis compoundTrisulfo-Cy5.5-AlkyneReference
Molecular Weight ~788 g/mol ~954.1 g/mol [7]
Excitation Maximum (λex) ~647 nm~678 nm[7][8]
Emission Maximum (λem) ~670 nm~694 nm[7][8]
Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~190,000 cm⁻¹M⁻¹[7][9]
Solubility Water, DMSO, DMFWater, DMSO, DMF[7][8]
Purity (HPLC) >95%>90%[7][8]

Note: Exact values may vary slightly between different suppliers.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for labeling an azide-modified biomolecule with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or DMF for preparing stock solutions

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with PBS to the desired final volume.

    • Add the this compound stock solution to the reaction mixture. The final concentration will depend on the concentration of the biomolecule and may require optimization (typically a 2-10 fold molar excess of the dye is used).

    • Add the copper ligand stock solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM to initiate the click reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction time may be optimized.

  • Purification:

    • Remove the unreacted dye and catalyst using appropriate methods such as size exclusion chromatography (e.g., spin desalting columns), dialysis, or precipitation.

Protocol for Metabolic Labeling and Imaging of Glycoproteins

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins, followed by fluorescent labeling with this compound for imaging.[10]

Materials:

  • Cell line of interest

  • Cell culture medium

  • Azide-modified sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reagents (as in Protocol 3.1)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with the azide-modified sugar analog (e.g., 25-50 µM GalNAz) and incubate for 24-48 hours to allow for metabolic incorporation into glycoproteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound, CuSO₄, copper ligand, and sodium ascorbate in PBS as described in Protocol 3.1.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide-modified Biomolecule Azide-modified Biomolecule Click Reaction Click Reaction Azide-modified Biomolecule->Click Reaction This compound This compound This compound->Click Reaction Cu(II)SO4 Cu(II)SO4 Cu(II)SO4->Click Reaction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Click Reaction Copper Ligand (THPTA/TBTA) Copper Ligand (THPTA/TBTA) Copper Ligand (THPTA/TBTA)->Click Reaction Labeled Biomolecule Labeled Biomolecule Click Reaction->Labeled Biomolecule

Caption: Workflow of the CuAAC reaction.

Metabolic Labeling of Glycoproteins for Imaging

Metabolic_Labeling_Workflow Start Cell Culture Cell Culture Start->Cell Culture Metabolic Incorporation Metabolic Incorporation Cell Culture->Metabolic Incorporation Add Azide-Sugar Fixation & Permeabilization Fixation & Permeabilization Metabolic Incorporation->Fixation & Permeabilization Click Reaction with this compound Click Reaction with this compound Fixation & Permeabilization->Click Reaction with this compound Washing Washing Click Reaction with this compound->Washing Fluorescence Imaging Fluorescence Imaging Washing->Fluorescence Imaging

Caption: Experimental workflow for glycoprotein labeling.

Signaling Pathway: Investigating Glycosylation Changes

Glycosylation_Pathway cluster_control Control Cells cluster_treated Treated/Diseased Cells Control_Metabolism Metabolic Labeling (Azide-Sugar) Control_Lysis Cell Lysis Control_Metabolism->Control_Lysis Control_Click Click Reaction (Trisulfo-Cy3-Alkyne) Control_Lysis->Control_Click Mix Samples Mix Samples Control_Click->Mix Samples Treated_Metabolism Metabolic Labeling (Azide-Sugar) Treated_Lysis Cell Lysis Treated_Metabolism->Treated_Lysis Treated_Click Click Reaction (this compound) Treated_Lysis->Treated_Click Treated_Click->Mix Samples 2D-DIGE 2D-DIGE Mix Samples->2D-DIGE Image Analysis Image Analysis 2D-DIGE->Image Analysis Identify differentially glycosylated proteins

References

Trisulfo-Cy5-Alkyne: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of Trisulfo-Cy5-Alkyne, a near-infrared fluorescent dye crucial for biomolecular labeling and detection. The following sections detail the material's properties, safety protocols, and experimental procedures to ensure its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a highly water-soluble cyanine dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click chemistry" reaction. Its three sulfonate groups contribute to its excellent aqueous solubility, minimizing aggregation and improving labeling efficiency in biological buffers.

The key quantitative properties of two common variants of this compound are summarized below.

Table 1: Physicochemical Properties of this compound Variants

PropertyThis compoundTrisulfo-Cy5.5-Alkyne
Molecular Formula C₃₇H₄₅N₃O₁₀S₃[1][2]C₄₄H₄₇N₃O₁₃S₄
Molecular Weight ~788 g/mol [2]~954.1 g/mol
CAS Number 2055138-90-2[2]2055046-12-1
Appearance Blue solidDark blue solid
Solubility Water, DMSO, DMF[1][2]Water, DMSO, DMF, DCM

Table 2: Spectroscopic Properties of this compound Variants

PropertyThis compoundTrisulfo-Cy5.5-Alkyne
Excitation Maximum (λex) ~647 nm[1][2]~678 nm
Emission Maximum (λem) ~670 nm[2]~694 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[2]~190,000 cm⁻¹M⁻¹
Purity ≥ 90 - 95% (HPLC)[1][2]≥ 90%

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care, following standard laboratory safety procedures. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

2.1. Hazard Identification

While a specific hazard assessment for this compound is not widely published, related cyanine dyes may cause skin, eye, and respiratory tract irritation. It is prudent to handle this compound as potentially hazardous.

2.2. Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound powder and solutions.

PPE_Selection start Handling this compound is_powder Is the compound a dry powder? start->is_powder is_solution Is the compound in solution? is_powder->is_solution No ppe_powder Required PPE: - Nitrile gloves - Safety glasses with side shields - Lab coat - Use in a chemical fume hood is_powder->ppe_powder Yes ppe_solution Required PPE: - Nitrile gloves - Safety glasses - Lab coat is_solution->ppe_solution Yes

Figure 1: PPE selection guide for handling this compound.

2.3. Storage and Stability

This compound is typically shipped at ambient temperature but should be stored at -20°C in the dark for long-term stability.[1][2] Protect from light and moisture. Stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C. Aqueous solutions should be prepared fresh for each use.

2.4. First Aid Measures

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical advice if symptoms persist.

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules through a copper-catalyzed click chemistry reaction. Below is a general protocol for labeling a protein. This protocol should be optimized for the specific biomolecule of interest.

3.1. Materials

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 100 mM in water)

  • Freshly prepared sodium ascorbate solution (e.g., 300 mM in water)

3.2. Experimental Workflow

The following diagram illustrates the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

CuAAC_Workflow start Start: Prepare Reagents prepare_dye 1. Prepare this compound stock solution (e.g., 10 mM in DMSO). start->prepare_dye prepare_protein 2. Prepare azide-modified protein solution in buffer. prepare_dye->prepare_protein mix_reagents 3. In a microcentrifuge tube, combine: - Protein solution - THPTA solution - CuSO₄ solution prepare_protein->mix_reagents add_dye 4. Add this compound stock solution. mix_reagents->add_dye initiate_reaction 5. Initiate reaction by adding fresh sodium ascorbate solution. add_dye->initiate_reaction incubate 6. Incubate at room temperature (e.g., 30-60 min), protected from light. initiate_reaction->incubate purify 7. Purify the labeled protein (e.g., size exclusion chromatography). incubate->purify end End: Labeled Protein purify->end Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide-modified\nBiomolecule Azide-modified Biomolecule Labeled Biomolecule\n(Stable Triazole Linkage) Labeled Biomolecule (Stable Triazole Linkage) Azide-modified\nBiomolecule->Labeled Biomolecule\n(Stable Triazole Linkage) + This compound This compound This compound->Labeled Biomolecule\n(Stable Triazole Linkage) Cu(I) from\nCuSO₄ + Na Ascorbate Cu(I) from CuSO₄ + Na Ascorbate Cu(I) from\nCuSO₄ + Na Ascorbate->Labeled Biomolecule\n(Stable Triazole Linkage) Catalyzes

References

Methodological & Application

Illuminating the Proteome: A Detailed Guide to Protein Labeling with Trisulfo-Cy5-Alkyne via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of Trisulfo-Cy5-Alkyne in protein labeling through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method offers a robust and specific approach for attaching the bright and photostable Cy5 fluorophore to proteins, enabling a wide range of applications in research and drug development, from tracking protein dynamics to identifying post-translational modifications.

Introduction to this compound and Click Chemistry

This compound is a water-soluble, near-infrared fluorescent dye functionalized with a terminal alkyne group.[1][2] Its three sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without organic solvents. The alkyne handle allows for its covalent attachment to azide-modified proteins via the highly efficient and bioorthogonal CuAAC reaction.[3]

Click chemistry, a concept introduced by Karl Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[3] The CuAAC reaction is a prime example, forming a stable triazole linkage between an alkyne and an azide.[3] This bioorthogonal reaction does not interfere with native biological functional groups, ensuring that the labeling is highly specific to the azide-modified target.[3]

Key Advantages of this compound Click Chemistry:

  • High Specificity: The azide-alkyne reaction is bioorthogonal, minimizing off-target labeling.[3]

  • High Efficiency: The reaction proceeds with high yields under mild, aqueous conditions.

  • Photostability: The Cy5 fluorophore is known for its brightness and resistance to photobleaching, enabling long-term imaging experiments.

  • Water Solubility: The trisulfonated nature of the dye ensures good solubility in aqueous buffers, simplifying labeling procedures for proteins.

Applications in Research and Drug Development

The specific and efficient labeling of proteins with this compound opens doors to a multitude of applications:

  • Tracking Protein Dynamics: Labeled proteins can be visualized in real-time within cells to study their localization, trafficking, and interactions.

  • Identifying Post-Translational Modifications (PTMs): Metabolic labeling with azide-modified sugars, followed by click chemistry with this compound, allows for the detection and quantification of glycosylated proteins, such as those with O-GlcNAc modifications.[4][5] This is crucial for understanding cellular signaling pathways.[1][6]

  • High-Throughput Screening (HTS): In drug discovery, this labeling strategy can be employed in HTS assays to identify compounds that modulate the expression, localization, or modification of a target protein.[7]

  • Targeted Drug Delivery: Fluorescently labeling drug delivery vehicles or therapeutic proteins allows for the visualization and tracking of their distribution and target engagement in vitro and in vivo.

Quantitative Data Presentation

Optimizing the labeling reaction is critical for achieving the desired degree of labeling (DOL), which is the average number of dye molecules per protein molecule. The following table provides representative data on how key reaction parameters can influence the DOL. Note that optimal conditions should be determined empirically for each specific protein.

Dye:Protein Molar RatioCopper (Cu(II)) Concentration (µM)Ligand:Copper RatioIncubation Time (hours)Temperature (°C)Degree of Labeling (DOL)
2:1505:11250.8
5:1505:11251.9
10:1505:11253.5
5:11005:11252.1
5:15010:11252.0
5:1505:12252.5
5:1505:11372.3

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of a purified protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent: Sodium Ascorbate

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Reaction tubes

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in an appropriate buffer.

    • Add the this compound stock solution to achieve the desired dye-to-protein molar ratio.

    • Add the ligand solution to the reaction mixture. A 5:1 ligand-to-copper ratio is generally recommended.[8]

    • Add the Copper(II) Sulfate solution. The final concentration of copper can be optimized, but a starting point of 50-100 µM is common.[8]

  • Initiate the Reaction:

    • Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can interfere with the reaction.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

    • Gently mix the reaction and incubate at room temperature, protected from light, for 1-2 hours.

  • Purification:

    • Remove the unreacted dye and other reaction components by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~650 nm (the absorbance maximum for Cy5).

Protocol 2: Labeling of O-GlcNAcylated Proteins in Cell Lysates

This protocol outlines the metabolic labeling of cellular proteins with an azide-modified sugar, followed by click chemistry with this compound.[9]

Materials:

  • Cell culture medium

  • Azide-modified N-acetylglucosamine (GlcNAc) analog (e.g., Ac₄GlcNAz)

  • Cell lysis buffer (e.g., RIPA buffer)

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the azide-modified GlcNAc analog for 24-48 hours to allow for its incorporation into glycoproteins.[9]

  • Cell Lysis:

    • Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.

    • Determine the protein concentration of the lysate.

  • Click Chemistry Reaction:

    • To a defined amount of protein lysate, add the click chemistry reagents in the following order: this compound, ligand, and Copper(II) Sulfate.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis:

    • The labeled proteins in the lysate can be analyzed directly by SDS-PAGE and in-gel fluorescence scanning.

    • Alternatively, the labeled proteins can be enriched using an alkyne-biotin tag followed by streptavidin affinity purification for identification by mass spectrometry.[5]

Visualizations

experimental_workflow cluster_labeling Protein Labeling Workflow cluster_analysis Downstream Analysis Azide-modified Protein Azide-modified Protein Click Reaction Click Reaction Azide-modified Protein->Click Reaction This compound This compound This compound->Click Reaction Labeled Protein Labeled Protein Click Reaction->Labeled Protein Purification Purification Labeled Protein->Purification SDS-PAGE SDS-PAGE Purification->SDS-PAGE Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Fluorescence Microscopy Fluorescence Microscopy Purification->Fluorescence Microscopy

Caption: Experimental workflow for protein labeling.

O_GlcNAc_pathway cluster_HBP Hexosamine Biosynthesis Pathway (HBP) cluster_signaling O-GlcNAcylation Signaling Glucose Glucose UDP_GlcNAc UDP_GlcNAc Glucose->UDP_GlcNAc Multiple Steps OGT OGT UDP_GlcNAc->OGT Protein_OGlcNAc Protein-O-GlcNAc OGT->Protein_OGlcNAc + GlcNAc OGA OGA Protein Protein OGA->Protein - GlcNAc Protein->OGT Protein_OGlcNAc->OGA Downstream_Signaling Downstream Signaling (e.g., Transcription, Apoptosis) Protein_OGlcNAc->Downstream_Signaling

Caption: O-GlcNAc signaling pathway.

References

Application Notes and Protocols for Labeling Oligonucleotides with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, near-infrared (NIR) fluorescent dye containing a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified oligonucleotides via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This method is highly specific and efficient, occurring under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules like oligonucleotides. The resulting Trisulfo-Cy5 labeled oligonucleotides are well-suited for a variety of applications in molecular biology and drug development, including fluorescence microscopy, in situ hybridization (FISH), fluorescence resonance energy transfer (FRET), and targeted delivery studies. The Trisulfo-Cy5 dye exhibits an excitation maximum at approximately 646 nm and an emission maximum at around 662 nm.

Core Principles: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The labeling reaction is based on the highly reliable and specific click chemistry. This two-step process involves the copper(I)-catalyzed formation of a stable triazole linkage between the alkyne moiety on the Trisulfo-Cy5 dye and an azide group on the modified oligonucleotide. The reaction is robust, high-yielding, and produces no significant side products, simplifying downstream purification. Key advantages of this approach include its biocompatibility, as the reaction can be performed in aqueous buffers at room temperature, and its chemoselectivity, as the alkyne and azide groups do not react with other functional groups typically found in biological systems.[1]

Experimental Protocols

Materials and Reagents
  • Azide-modified oligonucleotide (lyophilized)

  • This compound

  • Click Chemistry Buffer: 1.5x buffer containing copper(II) sulfate, triethylammonium acetate (pH 7), and DMSO

  • Activator Solution: Freshly prepared 50 mM sodium ascorbate in nuclease-free water

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Purification Reagents:

    • Ethanol Precipitation: 3 M sodium acetate (pH 5.2), 100% ethanol, 70% ethanol

    • HPLC Purification: Acetonitrile (HPLC grade), 0.1 M triethylammonium acetate (TEAA) buffer

Reagent Preparation
  • Azide-Modified Oligonucleotide Stock Solution: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Vortex and centrifuge briefly.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution is sensitive to moisture and should be used immediately after preparation.

  • Activator Solution (Freshly Prepared): Dissolve sodium ascorbate in nuclease-free water to a final concentration of 50 mM. This solution should be prepared immediately before use as ascorbic acid is prone to oxidation.

Oligonucleotide Labeling Protocol

This protocol is designed for a labeling reaction with a total volume of 100 µL, suitable for 4 to 20 nmol of oligonucleotide. The reaction volume can be scaled as needed.[2]

  • In a nuclease-free microcentrifuge tube, combine the following reagents in the order listed:

    Reagent Volume Final Concentration
    Nuclease-free water Variable (to 100 µL total) -
    Azide-modified oligonucleotide (1 mM) 10 µL 100 µM
    This compound (10 mM) 1.5 µL 150 µM
    Click Chemistry Buffer (1.5x) 67 µL 1x
    Activator Solution (50 mM) 2 µL 1 mM

    | Total Volume | 100 µL | |

  • Vortex the reaction mixture gently and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at room temperature (approximately 25°C) for 1-4 hours, protected from light. For potentially higher efficiency, the incubation can be extended overnight.

  • (Optional) To degas the solution and improve reaction efficiency, a gentle stream of an inert gas like argon can be passed over the reaction mixture for 10-20 seconds before incubation.[2]

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye and other reaction components. HPLC is the recommended method for achieving high purity.[3]

a. HPLC Purification (Recommended)

  • Column: Use a reverse-phase C18 column.

  • Buffers:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water

    • Buffer B: Acetonitrile

  • Gradient: A common gradient is to start with a low percentage of Buffer B, and gradually increase it to elute the more hydrophobic labeled oligonucleotide. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

  • Detection: Monitor the absorbance at 260 nm (for the oligonucleotide) and 646 nm (for the Trisulfo-Cy5 dye).

  • Collection: Collect the fractions that show a dual absorbance peak, corresponding to the labeled oligonucleotide.

  • Post-Purification: Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide as a dry pellet.

b. Ethanol Precipitation (Alternative)

  • To the 100 µL reaction mixture, add 10 µL of 3 M sodium acetate (pH 5.2).

  • Add 300 µL of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >13,000 x g) for 20-30 minutes to pellet the oligonucleotide.

  • Carefully decant the supernatant.

  • Wash the pellet twice with 500 µL of cold 70% ethanol, centrifuging for 5 minutes between washes.

  • Air-dry the pellet to remove any residual ethanol.

  • Resuspend the purified labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

Data Presentation: Quantitative Analysis

The success of the labeling reaction is assessed by determining the concentration, yield, and degree of labeling.

ParameterMethodTypical ValuesDescription
Yield UV-Vis Spectrophotometry>80%The percentage of the initial amount of oligonucleotide that is recovered after purification.
Purity HPLC>90%The percentage of the final product that is the desired labeled oligonucleotide, as determined by the area of the product peak relative to all other peaks in the chromatogram.
Degree of Labeling (DOL) UV-Vis Spectrophotometry~1.0The average number of dye molecules conjugated to each oligonucleotide. A DOL close to 1.0 is ideal for single-labeled oligonucleotides.

Calculating the Degree of Labeling (DOL):

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A260) and 646 nm (Amax for Trisulfo-Cy5).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration(Dye) = Amax / εDye

    • Where εDye for Trisulfo-Cy5 is approximately 250,000 M-1cm-1.

  • Calculate the concentration of the oligonucleotide. A correction factor is needed to account for the dye's absorbance at 260 nm.

    • A(Oligo) = A260 - (Amax * CF260)

    • Where CF260 is the correction factor for the dye at 260 nm (typically around 0.05 for Cy5 dyes).

    • Concentration(Oligo) = A(Oligo) / εOligo

    • Where εOligo is the extinction coefficient of the oligonucleotide, which can be calculated based on its sequence.

  • Calculate the DOL:

    • DOL = Concentration(Dye) / Concentration(Oligo)

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Quality Control Oligo Azide-Modified Oligonucleotide Stock Solution (1 mM) Mix Combine Reagents: - Oligonucleotide - this compound - Click Chemistry Buffer - Activator Solution Oligo->Mix Dye This compound Stock Solution (10 mM) Dye->Mix Activator Freshly Prepared Activator Solution (50 mM) Activator->Mix Incubate Incubate at Room Temperature (1-4 hours, protected from light) Mix->Incubate HPLC HPLC Purification (Recommended) Incubate->HPLC Ethanol Ethanol Precipitation (Alternative) Incubate->Ethanol UVVis UV-Vis Spectrophotometry (Yield, DOL) HPLC->UVVis HPLC_Analysis HPLC Analysis (Purity) HPLC->HPLC_Analysis Ethanol->UVVis

A schematic of the experimental workflow for labeling oligonucleotides with this compound.

Logical Relationship of the Labeling Chemistry

G Oligo Azide-Modified Oligonucleotide Reaction Click Reaction (CuAAC) Oligo->Reaction Dye This compound Dye->Reaction Catalyst Copper(I) Catalyst (from Cu(II) + Sodium Ascorbate) Catalyst->Reaction Product Trisulfo-Cy5 Labeled Oligonucleotide Reaction->Product

The logical relationship of the key components in the CuAAC "click" labeling reaction.

References

Application Notes and Protocols for In Vivo Cell Labeling with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo cell tracking is a critical tool in biomedical research and drug development, enabling the non-invasive monitoring of cell fate, migration, and therapeutic efficacy. Bioorthogonal chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful strategy for labeling and tracking cells in living organisms. This method involves a two-step pre-targeting approach. First, cells of interest are labeled ex vivo with an azide-modified molecule, such as an azido-sugar, which is metabolically incorporated into the cell surface glycans. These azide-labeled cells are then introduced into the in vivo model. In the second step, a fluorescent probe containing a strained alkyne, such as Trisulfo-Cy5-Alkyne, is administered. The alkyne and azide groups react specifically and efficiently in vivo, covalently attaching the fluorescent dye to the target cells, allowing for their visualization using near-infrared (NIR) fluorescence imaging.

This compound is a water-soluble, near-infrared fluorescent dye ideally suited for in vivo applications. Its sulfonation enhances its solubility in physiological media and influences its biodistribution and clearance profile. The terminal alkyne group allows for its participation in click chemistry reactions. This document provides a detailed protocol for the in vivo labeling of azide-modified cells using this compound and presents relevant quantitative data to guide experimental design.

Data Presentation

The following table summarizes key quantitative parameters for in vivo cell labeling using a pre-targeting strategy with azide-labeled cells and a cyclooctyne-functionalized cyanine dye. While specific optimization for this compound is recommended, these values provide a validated starting point.

ParameterRecommended RangeNotes
Cell Labeling (Ex Vivo)
Azido-Sugar (e.g., Ac₄ManNAz) Concentration25-100 µMOptimal concentration may vary with cell type.
Incubation Time24-72 hoursTo ensure sufficient metabolic incorporation of the azide groups.
Cell Administration (In Vivo)
Number of Labeled Cells1 x 10⁶ - 1 x 10⁷ cells/animalDependent on the cell type, animal model, and target organ.
Administration RouteIntravenous (tail vein), Intraperitoneal, SubcutaneousRoute should be chosen based on the experimental goals.
This compound Administration
Dosage0.5 - 5 mg/kg body weightLower doses may be sufficient with highly efficient click chemistry.
Administration RouteIntravenous (tail vein)For systemic distribution.
Time Interval (Cell Injection to Dye Injection)4 - 24 hoursTo allow for cell localization and clearance of unbound cells.
In Vivo Imaging
Imaging SystemSmall animal NIR fluorescence imaging system
Excitation Wavelength~646 nm
Emission Wavelength~662 nm
Imaging Timepoints (Post-Dye Injection)5 min, 30 min, 1 hr, 4 hr, 24 hrTo monitor the click reaction and clearance of unbound dye.

Experimental Protocols

This section details the key experimental procedures for in vivo cell labeling using this compound.

Protocol 1: Ex Vivo Azide Labeling of Cells
  • Cell Culture: Culture the cells of interest to the desired confluency in their appropriate growth medium.

  • Azido-Sugar Incorporation: Supplement the growth medium with an acetylated azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), to a final concentration of 25-100 µM.

  • Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azide groups into the cell surface glycans.

  • Cell Harvesting and Washing: Harvest the cells using standard cell detachment methods. Wash the cells three times with sterile phosphate-buffered saline (PBS) to remove any unincorporated azido-sugars.

  • Cell Counting and Resuspension: Count the cells and resuspend them in sterile PBS or an appropriate injection vehicle at the desired concentration for in vivo administration (e.g., 1 x 10⁷ cells/mL).

Protocol 2: In Vivo Cell Administration and Labeling
  • Animal Model: Prepare the animal model for injection (e.g., mouse, rat).

  • Administration of Azide-Labeled Cells: Inject the prepared azide-labeled cells into the animal via the desired route (e.g., intravenous tail vein injection of 100 µL of the cell suspension).

  • Pre-Targeting Interval: Allow a period of 4-24 hours for the injected cells to circulate and localize to the target tissue or organ.

  • Preparation of this compound Solution: Dissolve the this compound in a sterile, biocompatible vehicle such as PBS. The final concentration should be calculated based on the desired dosage (0.5-5 mg/kg) and a suitable injection volume (e.g., 100-200 µL).

  • Administration of this compound: Inject the this compound solution intravenously into the animal.

  • In Vivo Imaging: At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-injection of the dye, anesthetize the animal and perform whole-body near-infrared fluorescence imaging using an appropriate imaging system.

  • Ex Vivo Organ Analysis (Optional): At the end of the imaging study, euthanize the animal and perfuse with saline. Dissect major organs and tumors (if applicable) for ex vivo fluorescence imaging to confirm the biodistribution of the labeled cells.

Mandatory Visualizations

in_vivo_cell_labeling_workflow Experimental Workflow for In Vivo Cell Labeling cluster_ex_vivo Ex Vivo Cell Preparation cluster_in_vivo In Vivo Procedure cell_culture 1. Cell Culture azide_labeling 2. Metabolic Labeling with Azido-Sugar cell_culture->azide_labeling harvesting 3. Cell Harvesting and Washing azide_labeling->harvesting resuspension 4. Resuspension in Injection Vehicle harvesting->resuspension cell_injection 5. Injection of Azide-Labeled Cells resuspension->cell_injection pre_targeting 6. Pre-targeting Interval (4-24h) cell_injection->pre_targeting dye_injection 7. Injection of this compound pre_targeting->dye_injection imaging 8. In Vivo NIR Fluorescence Imaging dye_injection->imaging

Caption: Workflow for in vivo cell labeling.

signaling_pathway Bioorthogonal Labeling Signaling Pathway cluster_cell Target Cell cluster_circulation Systemic Circulation cluster_reaction In Vivo Click Reaction azido_sugar Azido-Sugar (e.g., Ac4ManNAz) metabolism Cellular Metabolism azido_sugar->metabolism azide_glycan Azide-Modified Cell Surface Glycan metabolism->azide_glycan labeled_cell Fluorescently Labeled Cell azide_glycan->labeled_cell SPAAC Reaction cy5_alkyne This compound cy5_alkyne->labeled_cell

Caption: Bioorthogonal cell labeling pathway.

Application Notes and Protocols for Trisulfo-Cy5-Alkyne in Super-Resolution Microscopy (STORM/dSTORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfo-Cy5-Alkyne is a water-soluble, far-red fluorescent dye that is an ideal candidate for super-resolution imaging techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its alkyne group allows for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry." This specific and efficient labeling method, combined with the inherent photoswitching properties of the Cy5 core structure in the presence of specific imaging buffers, enables the localization of individual molecules with nanoscale precision. The trisulfonation of the Cy5 core enhances its hydrophilicity, reducing aggregation and non-specific binding, which is advantageous for high-resolution imaging in aqueous environments.

Spectrally similar to Alexa Fluor 647, this compound is well-suited for excitation with common laser lines (e.g., 633 nm or 647 nm) and its emission is readily detectable with standard fluorescence microscopy equipment.[1] The brightness and photostability of Cy5 dyes make them a popular choice for STORM, providing the high photon counts necessary for precise single-molecule localization.[2]

Key Features of this compound for dSTORM

  • Far-Red Excitation and Emission: Minimizes autofluorescence from biological samples.

  • High Water Solubility: The trisulfo group reduces dye aggregation and non-specific binding.[3]

  • Click Chemistry Compatibility: The alkyne handle allows for specific and efficient covalent labeling of azide-modified targets.[1][4]

  • Photoswitchable: Enables stochastic switching between a fluorescent "on" state and a dark "off" state, which is the fundamental principle of dSTORM.

  • High Photostability and Brightness: Leads to high photon output and localization precision.[1]

Quantitative Data

The performance of this compound in dSTORM is comparable to other Cy5-based dyes. The following table summarizes its key properties.

PropertyValueReference
Excitation Maximum (λex)~647 nm[4]
Emission Maximum (λem)~670 nm[4]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[4]
Molecular Weight~788 g/mol [4]
SolubilityWater, DMSO, DMF[4]

Note: Performance metrics such as photon count and localization precision are highly dependent on the experimental setup, imaging buffer, and biological sample.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound via CuAAC

This protocol describes the general procedure for labeling a protein of interest that has been metabolically or enzymatically modified to contain an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the dye)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve the dye in DMSO to a final concentration of 10 mM.

    • CuSO₄: Prepare a 50 mM stock solution in water.

    • THPTA: Prepare a 250 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 500 mM stock solution in water immediately before use.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at 1-5 mg/mL in PBS) with a 5-10 fold molar excess of this compound.

    • Premix the copper catalyst by combining the CuSO₄ and THPTA solutions at a 1:5 molar ratio.

    • Add the copper catalyst mixture to the protein-dye solution to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~650 nm).

CuAAC_Labeling_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide-modified Protein Azide-modified Protein Reaction Mixture Reaction Mixture Azide-modified Protein->Reaction Mixture This compound This compound This compound->Reaction Mixture CuSO4 + THPTA CuSO4 + THPTA CuSO4 + THPTA->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation 1-2h, RT Purification Purification Incubation->Purification Size Exclusion Chromatography Labeled Protein Labeled Protein Purification->Labeled Protein dSTORM Imaging dSTORM Imaging Labeled Protein->dSTORM Imaging Cell_Preparation_Workflow Cell Culture Cell Culture Fixation (PFA) Fixation (PFA) Cell Culture->Fixation (PFA) Permeabilization (Triton X-100) Permeabilization (Triton X-100) Fixation (PFA)->Permeabilization (Triton X-100) Blocking (BSA) Blocking (BSA) Permeabilization (Triton X-100)->Blocking (BSA) Primary Antibody Incubation Primary Antibody Incubation Blocking (BSA)->Primary Antibody Incubation Azide-Secondary Antibody Incubation Azide-Secondary Antibody Incubation Primary Antibody Incubation->Azide-Secondary Antibody Incubation Click Labeling with this compound Click Labeling with this compound Azide-Secondary Antibody Incubation->Click Labeling with this compound Mounting in dSTORM Buffer Mounting in dSTORM Buffer Click Labeling with this compound->Mounting in dSTORM Buffer dSTORM Imaging dSTORM Imaging Mounting in dSTORM Buffer->dSTORM Imaging dSTORM_Buffer_Components cluster_base Base Buffer cluster_glox Oxygen Scavenging (GLOX) cluster_reducing Reducing Agent dSTORM Imaging Buffer dSTORM Imaging Buffer 50 mM Tris-HCl (pH 8.0) 50 mM Tris-HCl (pH 8.0) 50 mM Tris-HCl (pH 8.0)->dSTORM Imaging Buffer 10 mM NaCl 10 mM NaCl 10 mM NaCl->dSTORM Imaging Buffer Glucose (10%) Glucose (10%) Glucose (10%)->dSTORM Imaging Buffer Glucose Oxidase Glucose Oxidase Glucose Oxidase->dSTORM Imaging Buffer Catalase Catalase Catalase->dSTORM Imaging Buffer β-mercaptoethanol (BME) β-mercaptoethanol (BME) β-mercaptoethanol (BME)->dSTORM Imaging Buffer

References

Trisulfo-Cy5-Alkyne: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Trisulfo-Cy5-Alkyne in flow cytometry for the detection of azide-modified biomolecules. This far-red fluorescent probe, combined with the precision of click chemistry, offers a powerful tool for studying various cellular processes.

Introduction to this compound

This compound is a highly water-soluble and bright fluorescent dye ideal for biological applications.[1][2] Its three sulfonate groups enhance its hydrophilicity, minimizing aggregation and non-specific binding, which leads to a better signal-to-noise ratio in flow cytometry experiments.[2] The alkyne group enables covalent labeling of azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[3][4][5] This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions compatible with biological specimens.[3][4]

The Cy5 core of the dye is optimally excited by the 633 nm or 647 nm laser lines commonly found on flow cytometers and emits in the far-red spectrum, reducing interference from cellular autofluorescence.[6][7]

Key Applications in Flow Cytometry

The versatility of click chemistry with this compound allows for the detection of various azide-modified biomolecules in cells. Key applications include:

  • Cell Proliferation Assays: Measuring the incorporation of azide-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (EdU), into newly synthesized DNA provides a precise method for quantifying cell proliferation.[8][9]

  • Metabolic Labeling of Glycans: Cells fed with azide-modified sugars will incorporate these analogs into their glycoproteins. Subsequent labeling with this compound allows for the detection and quantification of glycans on the cell surface or within the cell.

  • Detection of Post-Translationally Modified Proteins: Azide-bearing amino acid analogs can be metabolically incorporated into newly synthesized proteins, enabling their detection with this compound.[10]

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Maximum (Ex)~650 nm
Emission Maximum (Em)~670 nm
Recommended Laser Line633 nm or 647 nm
Common Flow Cytometer ChannelAPC, Cy5

Table 2: Recommended Reagent Concentrations for Click Reaction in Flow Cytometry

ReagentStock ConcentrationFinal Concentration
This compound1-10 mM in DMSO or water1-25 µM
Copper (II) Sulfate (CuSO₄)20-100 mM in water1-2 mM
Reducing Agent (e.g., Sodium Ascorbate)100-500 mM in water (prepare fresh)10-50 mM
Copper Ligand (e.g., TBTA or THPTA)10-50 mM in DMSO100-500 µM

Note: Optimal concentrations may vary depending on the cell type, the specific azide-modified substrate, and the experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

This protocol details the detection of proliferating cells by measuring the incorporation of EdU into newly synthesized DNA.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS or saponin-based buffer)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate (prepare fresh)

  • Copper Ligand (e.g., TBTA or THPTA)

  • Flow cytometer tubes

  • Flow cytometer with a 633 nm or 647 nm laser

Procedure:

  • Cell Culture and EdU Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate the cells for a period that allows for sufficient incorporation of EdU (e.g., 2 hours for rapidly dividing cells, or longer for slower-growing cells). The incubation time should be optimized for your cell line.

  • Cell Harvest and Fixation:

    • Harvest the cells using your standard method (e.g., trypsinization).

    • Wash the cells once with 1% BSA in PBS.

    • Fix the cells by resuspending the cell pellet in 100 µL of fixative and incubating for 15 minutes at room temperature, protected from light.

    • Wash the cells twice with 1% BSA in PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 100 µL of permeabilization buffer.

    • Incubate for 20 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

      • PBS (to final volume of 100 µL)

      • This compound (to a final concentration of 1-5 µM)

      • Copper (II) Sulfate (to a final concentration of 1 mM)

      • Copper Ligand (to a final concentration of 100 µM)

      • Sodium Ascorbate (to a final concentration of 10 mM)

    • Centrifuge the permeabilized cells and remove the supernatant.

    • Resuspend the cell pellet in 100 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Staining (Optional):

    • Wash the cells once with permeabilization buffer.

    • (Optional) If co-staining for DNA content, resuspend the cells in a solution containing a DNA dye (e.g., DAPI or propidium iodide) and RNase A. Incubate as recommended for the specific dye.

    • Wash the cells once with 1% BSA in PBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the samples on a flow cytometer using the appropriate laser and filters for Trisulfo-Cy5 (e.g., 633/640 nm excitation and a 660/20 nm emission filter).

    • Gate on the cell population based on forward and side scatter.

    • Quantify the percentage of Trisulfo-Cy5 positive cells, which corresponds to the percentage of proliferating cells.

Visualizations

G cluster_0 Metabolic Labeling cluster_1 Click Reaction cluster_2 Detection Azide_Substrate Azide-modified Substrate (e.g., EdU, Azido Sugar) Cell Live Cell Azide_Substrate->Cell Incorporation Labeled_Biomolecule Azide-labeled Biomolecule Cell->Labeled_Biomolecule Click_Reaction Cu(I)-catalyzed Click Reaction Labeled_Biomolecule->Click_Reaction Trisulfo_Cy5_Alkyne This compound Trisulfo_Cy5_Alkyne->Click_Reaction Fluorescently_Labeled Fluorescently Labeled Biomolecule Click_Reaction->Fluorescently_Labeled Flow_Cytometer Flow Cytometer Fluorescently_Labeled->Flow_Cytometer Analysis Data Fluorescence Data Flow_Cytometer->Data

Figure 1: General workflow for the detection of azide-modified biomolecules using this compound and flow cytometry.

G Azide R1-N3 (Azide) Triazole R1-Triazole-R2 (Stable Labeled Product) Azide->Triazole Alkyne R2-C≡CH (this compound) Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole catalysis

Figure 2: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage.

References

Application Notes and Protocols for Single-Molecule FRET Experiments with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the real-time observation of conformational dynamics and intermolecular interactions of biomolecules. By measuring the efficiency of energy transfer between a donor and an acceptor fluorophore, smFRET provides insights into distance changes on the nanometer scale. The choice of fluorophores is critical for the success of smFRET experiments, requiring dyes with high photostability, brightness, and minimal photophysical artifacts like blinking.

Trisulfo-Cy5-Alkyne is a far-red fluorescent dye that serves as an excellent acceptor in smFRET experiments, often paired with a donor dye like Cy3. Its three sulfonate groups enhance its water solubility and reduce aggregation, while the alkyne group allows for specific and efficient labeling of biomolecules through copper-catalyzed or copper-free "click chemistry" reactions. This application note provides detailed protocols for using this compound in smFRET experiments, from biomolecule labeling to data acquisition and analysis. The reduced blinking and bleaching artifacts associated with some sulfonated Cy5 derivatives make them particularly useful for experiments requiring high temporal resolution and accurate FRET efficiency determination[1][2].

Data Presentation

Table 1: Photophysical Properties of this compound and Related Dyes
PropertyThis compounddiSulfo-Cy5-AlkyneTrisulfo-Cy5.5-AlkyneCy5B-trisulfo, NHS
Excitation Maximum (nm)647[3]646[4]678[5]669[2]
Emission Maximum (nm)670[3]662[4]694[5]685[2]
Extinction Coefficient (M⁻¹cm⁻¹)250,000[3][6]271,000[4]190,000[5]241,000[2]
Quantum YieldNot specified0.28[4]Not specified0.4[2]
Molecular Weight ( g/mol )788[3]701.8[4]954.1[5]Not specified
Reactive GroupAlkyne[3]Alkyne[4]Alkyne[5]NHS ester[2]
SolubilityWater, DMSO, DMF[3][4]Water, DMSO, DMF[4]Water, DMSO, DMF[5]Anhydrous DMSO[2]
Table 2: Recommended FRET Pairs with this compound as Acceptor
Donor DyeExcitation Max (nm)Emission Max (nm)Förster Radius (R₀) in ÅNotes
Cy3~550~570~54-60[7]The most common FRET pair for smFRET.[7]
Alexa Fluor 555555565~51A popular and photostable alternative to Cy3.[8]
ATTO 550550576~65Known for high photostability and quantum yield.[8]

Experimental Protocols

This section provides a detailed methodology for performing an smFRET experiment using this compound to study protein conformational changes. The protocol is divided into biomolecule preparation and labeling, sample immobilization, and data acquisition.

Protocol 1: Site-Specific Labeling of a Protein with this compound

This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid.

Materials:

  • Protein of interest with an incorporated azide-functionalized amino acid (e.g., p-azido-L-phenylalanine)

  • This compound (stored at -20°C)[3]

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Labeling Buffer: 100 mM potassium phosphate, pH 7.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75 or 200)

  • DMSO (anhydrous)

Procedure:

  • Protein Preparation: Express and purify the protein of interest containing the azide-functionalized unnatural amino acid according to standard protocols. Ensure the protein is in a buffer free of primary amines (like Tris) or thiols if a dual-labeling strategy with maleimides is used for the donor dye.[9]

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Click Chemistry Reaction: a. In a microcentrifuge tube, add the purified protein to the Labeling Buffer to a final concentration of 10-50 µM. b. Add this compound to the protein solution to a final concentration of 100-500 µM (a 10-fold molar excess over the protein). c. Prepare a fresh solution of the copper catalyst. Mix CuSO₄ and THPTA in a 1:5 molar ratio in water. d. Add the CuSO₄/THPTA mixture to the protein-dye solution to a final copper concentration of 50-100 µM. e. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM. f. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of Labeled Protein: a. Remove the unreacted dye and other reaction components by size-exclusion chromatography (SEC).[1] b. Equilibrate the SEC column with a suitable buffer for your protein (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5). c. Load the reaction mixture onto the column and collect fractions. d. Monitor the elution profile by measuring absorbance at 280 nm (protein), the donor's absorption maximum (e.g., 550 nm for Cy3), and 647 nm (Trisulfo-Cy5). e. Pool the fractions containing the dual-labeled protein.

  • Determination of Labeling Efficiency: Calculate the concentration of the protein and the dye using their respective extinction coefficients. The labeling efficiency can be determined from the ratio of the dye concentration to the protein concentration.

Protocol 2: Immobilization of Labeled Protein on a Quartz Slide for TIRF Microscopy

Materials:

  • PEG-passivated quartz slide with biotin-PEG

  • Streptavidin solution (0.1 mg/mL)

  • Biotinylated protein or a biotinylated antibody specific to the protein of interest

  • Imaging Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, and an oxygen scavenging system (e.g., 1 mg/mL glucose oxidase, 0.04 mg/mL catalase, and 0.8% w/v dextrose).[10] Add Trolox (2 mM) to reduce blinking.[8]

  • Labeled protein from Protocol 1.

Procedure:

  • Slide Preparation: Create a flow chamber using a PEG-passivated quartz slide and a coverslip with double-sided tape.[11]

  • Streptavidin Coating: Inject 20 µL of the streptavidin solution into the chamber and incubate for 5 minutes. Wash with 100 µL of T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 7.5).[12]

  • Protein Immobilization: a. If the protein is directly biotinylated, dilute the labeled protein to a final concentration of 50-100 pM in imaging buffer and inject it into the chamber. Incubate for 5 minutes to allow binding to the streptavidin-coated surface. b. If using an antibody, first inject a biotinylated antibody and then add the labeled protein.

  • Washing: Wash the chamber with 100 µL of imaging buffer to remove any unbound protein.[12]

  • Imaging: The slide is now ready for smFRET imaging on a TIRF microscope.

Protocol 3: smFRET Data Acquisition using TIRF Microscopy

Setup:

  • A prism-based or objective-based Total Internal Reflection Fluorescence (TIRF) microscope.[11][13]

  • A 532 nm laser for donor (e.g., Cy3) excitation.

  • An EMCCD camera for sensitive detection.

  • Appropriate filters to separate donor and acceptor emission.[8]

Procedure:

  • Locate the Surface: Focus on the surface of the quartz slide.

  • Excite the Donor: Illuminate the sample with the 532 nm laser in TIRF mode.

  • Acquire Data: Record movies of the fluorescence from single molecules. The donor and acceptor emissions are split and imaged side-by-side on the EMCCD camera.[8] Collect data for a sufficient duration to observe the dynamic processes of interest, typically on the order of seconds to minutes.

  • Data Analysis: a. Identify single molecules and extract the fluorescence intensity time traces for the donor (I_D) and acceptor (I_A). b. Calculate the FRET efficiency (E_FRET) for each molecule over time using the formula: E_FRET = I_A / (I_D + I_A).[10] c. Generate FRET efficiency histograms to identify different conformational states. d. Analyze the time traces to determine the kinetics of transitions between states.

Visualizations

experimental_workflow cluster_prep Biomolecule Preparation & Labeling cluster_immob Sample Immobilization cluster_acq Data Acquisition & Analysis protein Protein with Azide Group donor_label Donor Labeling (e.g., Cys-Maleimide) protein->donor_label acceptor_label Acceptor Labeling (this compound via Click Chemistry) donor_label->acceptor_label purification Purification (SEC) acceptor_label->purification slide_prep PEG-Biotin Slide Prep purification->slide_prep streptavidin Streptavidin Coating slide_prep->streptavidin protein_immob Immobilize Labeled Protein streptavidin->protein_immob tirf TIRF Microscopy protein_immob->tirf data_acq Acquire Movies tirf->data_acq trace_ext Extract Intensity Traces data_acq->trace_ext fret_calc Calculate FRET Efficiency trace_ext->fret_calc analysis Generate Histograms & Analyze Kinetics fret_calc->analysis

Caption: Experimental workflow for a single-molecule FRET experiment.

signaling_pathway cluster_receptor Membrane Receptor Dynamics cluster_downstream Downstream Signaling ligand Ligand receptor_inactive Receptor (Inactive State) Low FRET ligand->receptor_inactive Binding receptor_active Receptor (Active State) High FRET receptor_inactive->receptor_active Conformational Change g_protein G-Protein receptor_active->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Example signaling pathway studied by smFRET.

References

Application Notes and Protocols: Copper-Catalyzed vs. Copper-Free Click Chemistry with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of copper-catalyzed and copper-free click chemistry methods for the labeling of azide-modified biomolecules with Trisulfo-Cy5-Alkyne. This document includes an overview of both methodologies, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate technique for their specific application.

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation, offering high efficiency, specificity, and biocompatibility.[1] The two most prominent forms of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free alternative.[1][2]

This compound is a water-soluble, near-infrared fluorescent dye containing a terminal alkyne group, making it an ideal probe for labeling azide-modified proteins, nucleic acids, and other biomolecules.[3][4] Its high water solubility, provided by the three sulfo groups, minimizes aggregation and improves performance in aqueous buffers.

This document will explore the use of this compound in both CuAAC and SPAAC reactions, providing detailed protocols and a comparative summary to aid in experimental design.

Methodologies Overview

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the "classic" click chemistry reaction, involving the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne (this compound) and an azide-functionalized molecule.[2][5] This reaction is characterized by its high speed and efficiency, often proceeding to completion in under an hour at room temperature.[6] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[5] To prevent copper-mediated damage to biomolecules and to enhance reaction efficiency, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide.[7] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[8] This makes SPAAC particularly well-suited for applications in living cells and organisms.[8] While generally slower than CuAAC, SPAAC offers the significant advantage of being truly bioorthogonal, avoiding the potential toxicity and off-target effects associated with copper.[9] For this reaction with this compound, the azide partner would need to be a DBCO-azide derivative.

Comparative Data

The following table summarizes the key differences between CuAAC and SPAAC for the conjugation of this compound. Please note that specific reaction rates and yields can vary depending on the specific reactants, their concentrations, and reaction conditions.

ParameterCopper-Catalyzed (CuAAC) with this compoundCopper-Free (SPAAC) with this compound & DBCO-Azide
Reaction Rate Very fast (typically < 1 hour at room temperature)[6]Fast, but generally slower than CuAAC (can take several hours)[9]
Biocompatibility Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this.[1]Excellent, no cytotoxic copper catalyst required. Ideal for in vivo applications.[8]
Reactants This compound + Azide-modified biomoleculeThis compound + DBCO-azide modified biomolecule
Catalyst Required Yes, Copper(I) (e.g., from CuSO₄ + Sodium Ascorbate)[5]No
Ligand Required Recommended (e.g., THPTA) to protect biomolecules and improve efficiency.[5]No
Side Reactions Potential for copper-catalyzed side reactions and generation of reactive oxygen species.[10]Some strained alkynes may have off-target reactivity with thiols, though generally highly specific.[10]
Typical Yield High to quantitative.[4]High to quantitative.[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed (CuAAC) Labeling of an Azide-Modified Protein with this compound

This protocol provides a general method for labeling an azide-containing protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (e.g., to a final concentration of 10-50 µM)

    • This compound stock solution (e.g., 5-10 molar excess over the protein)

    • THPTA ligand stock solution (to a final concentration of 5 times the copper concentration)

    • CuSO₄ stock solution (to a final concentration of 0.5-1 mM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1 hour, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography or dialysis.

  • Characterization: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning and determine the degree of labeling using UV-Vis spectroscopy.

Protocol 2: Copper-Free (SPAAC) Labeling of a DBCO-Modified Protein with this compound

This protocol describes the labeling of a DBCO-functionalized protein with this compound via a strain-promoted click reaction.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine:

    • DBCO-modified protein (e.g., to a final concentration of 10-50 µM)

    • This compound stock solution (e.g., 5-10 molar excess over the protein)

  • Incubate: Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C, protected from light. The reaction time may need to be optimized depending on the specific reactants.[11]

  • Purification: Purify the labeled protein from unreacted dye using a suitable method like size-exclusion chromatography or dialysis.

  • Characterization: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and determine the degree of labeling via UV-Vis spectroscopy.

Visualized Workflows and Reaction Mechanisms

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis AzideProtein Azide-Modified Protein ReactionVessel Combine Reactants in Buffer AzideProtein->ReactionVessel Cy5Alkyne This compound (in DMSO) Cy5Alkyne->ReactionVessel CatalystMix Catalyst Premix (CuSO4 + THPTA) CatalystMix->ReactionVessel Reducer Sodium Ascorbate (Freshly Prepared) Reducer->ReactionVessel Initiate Incubate Incubate at RT (1 hour) ReactionVessel->Incubate Purification Purification (e.g., SEC) Incubate->Purification Characterization Characterization (SDS-PAGE, UV-Vis) Purification->Characterization SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DBCOProtein DBCO-Modified Protein ReactionVessel Combine Reactants in Buffer DBCOProtein->ReactionVessel Cy5Alkyne This compound (in DMSO) Cy5Alkyne->ReactionVessel Incubate Incubate at RT (2-4 hours) ReactionVessel->Incubate Purification Purification (e.g., SEC) Incubate->Purification Characterization Characterization (SDS-PAGE, UV-Vis) Purification->Characterization Reaction_Mechanisms cluster_CuAAC CuAAC Mechanism cluster_SPAAC SPAAC Mechanism CuAAC_Reactants This compound + Azide CuAAC_Product Triazole Product CuAAC_Reactants->CuAAC_Product Fast, Catalyzed CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product SPAAC_Reactants This compound + DBCO-Azide SPAAC_Product Triazole Product SPAAC_Reactants->SPAAC_Product Spontaneous, Strain-Driven

References

Application Notes: Trisulfo-Cy5-Alkyne for Metabolic Labeling and Imaging of Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycan labeling is a powerful two-step technique for the detection and imaging of glycans in living cells and organisms. This method relies on the cellular uptake of an unnatural monosaccharide containing a bioorthogonal chemical reporter, such as an azide group. Once metabolized, this azido-sugar is incorporated into newly synthesized glycans. The azide group then serves as a chemical handle for covalent ligation with a complementary alkyne-functionalized probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."

Trisulfo-Cy5-Alkyne is a highly water-soluble and bright, far-red fluorescent probe ideally suited for this application. Its three sulfonate groups enhance its solubility in aqueous buffers, preventing aggregation and improving labeling efficiency. The Cy5 fluorophore exhibits excitation and emission maxima in the far-red spectrum (~646 nm and ~662 nm, respectively), a region with minimal cellular autofluorescence.[1] This property significantly enhances the signal-to-noise ratio, enabling sensitive detection of glycans with high clarity.

Principle of the Method

The metabolic labeling of glycans using an azido-sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), and subsequent detection with this compound involves two key stages:

  • Metabolic Incorporation: Cells are cultured in the presence of an azido-sugar analog. The cells' metabolic machinery processes the unnatural sugar and incorporates it into various glycoconjugates, displaying the azide groups on the cell surface and within intracellular compartments.

  • Copper-Catalyzed Click Chemistry (CuAAC): The azide-labeled glycans are then covalently tagged with this compound. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand is often included to stabilize the Cu(I) oxidation state and protect cells from copper-induced toxicity.

Key Applications

  • Visualization of Glycan Dynamics: Tracking the localization, trafficking, and expression patterns of specific glycan populations in living cells.

  • Cancer Research: Investigating aberrant glycosylation patterns associated with cancer progression, metastasis, and drug resistance.[1][2][3]

  • Immunology: Studying the role of glycans in immune cell recognition and signaling, such as the interaction between sialylated glycans and Siglec receptors.

  • Drug Development: Screening for compounds that modulate glycosylation pathways.

Quantitative Data Summary

The choice of a fluorescent probe is critical for the sensitivity and specificity of glycan imaging. This compound offers several advantages due to its photophysical properties. The following table provides a comparison of this compound with other commonly used fluorescent probes.

FeatureThis compoundFluorescein-AlkyneCy3-Alkyne
Excitation Max (nm) ~646[1]~494~550
Emission Max (nm) ~662[1]~518~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[4]~75,000~150,000
Quantum Yield Moderate to HighHighModerate
Photostability GoodModerateGood
Solubility High (trisulfonated)ModerateHigh (sulfonated versions available)
Signal-to-Noise Ratio Excellent (low cellular autofluorescence in the far-red spectrum)Moderate (high cellular autofluorescence in the green spectrum)Good
pH Sensitivity LowHigh (fluorescence is pH-dependent)Low

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of azide groups into cellular sialoglycans using Ac4ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 24-well plate with coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution in fresh, complete cell culture medium to a final concentration of 25-50 µM. Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubation: Culture the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2 to allow for the metabolic incorporation of the azido-sugar.

  • Washing: After the incubation period, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with this compound

This protocol details the ligation of this compound to azide-labeled glycans on the cell surface.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • PBS

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 1 mM stock solution in water or DMSO.

    • CuSO4: Prepare a 10 mM stock solution in water.

    • THPTA: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL, add the components in the following order:

    • 885 µL of PBS

    • 10 µL of 10 mM CuSO4 (final concentration: 100 µM)

    • 5 µL of 50 mM THPTA (final concentration: 250 µM)

    • 10 µL of 1 mM this compound (final concentration: 10 µM)

    • Vortex briefly to mix.

  • Initiate Click Reaction: Add 100 µL of freshly prepared 100 mM sodium ascorbate to the cocktail (final concentration: 10 mM). Vortex gently to mix.

  • Labeling: Immediately add the click reaction cocktail to the azide-labeled cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.

  • Imaging: The cells can now be fixed for imaging or imaged live. For fixed-cell imaging, treat with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. Mount the coverslips on a microscope slide with an appropriate mounting medium. Image the cells using a fluorescence microscope with appropriate filters for the Cy5 dye.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_analysis Analysis cell_culture 1. Cell Culture azido_sugar 2. Add Ac4ManNAz cell_culture->azido_sugar incorporation 3. Metabolic Incorporation azido_sugar->incorporation wash 4. Wash Cells incorporation->wash click_reaction 5. Add Click Reaction Cocktail (this compound, CuSO4, THPTA, NaAsc) wash->click_reaction labeling 6. Covalent Labeling click_reaction->labeling final_wash 7. Final Wash labeling->final_wash imaging 8. Fluorescence Imaging final_wash->imaging

Caption: Experimental workflow for metabolic glycan labeling.

aberrant_glycosylation_signaling cluster_cell Cancer Cell cluster_labeling Metabolic Labeling & Detection aberrant_glycosylation Aberrant Glycosylation (Increased Sialylation) rtk Receptor Tyrosine Kinase (RTK) aberrant_glycosylation->rtk modulates siglec Siglec Receptor aberrant_glycosylation->siglec ligand for downstream_signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) rtk->downstream_signaling activates siglec->downstream_signaling inhibits/activates cellular_response Altered Cellular Response (Proliferation, Migration, Invasion) downstream_signaling->cellular_response leads to ac4manaz Ac4ManNAz ac4manaz->aberrant_glycosylation visualizes cy5_alkyne This compound

References

Troubleshooting & Optimization

how to reduce background fluorescence with Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers reduce background fluorescence when using Trisulfo-Cy5-Alkyne for bio-imaging applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence in experiments using this compound and other fluorescent dyes typically originates from several sources:

  • Non-Specific Binding : The fluorescent probe can adhere to unintended cellular components through hydrophobic or ionic interactions.[1] Using an excessive concentration of the dye is a common reason for increased non-specific binding.[2][3]

  • Cellular Autofluorescence : Many cells and tissues naturally fluoresce due to endogenous molecules like NADH, collagen, and elastin.[1] Chemical fixation, particularly with aldehyde-based fixatives like paraformaldehyde, can also induce or enhance autofluorescence.[1]

  • Suboptimal Protocol : Insufficient washing steps, inadequate blocking of non-specific sites, or impurities in reagents can all contribute to higher background signals.[2][4]

  • Copper-Catalyzed Side Reactions : In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes mediate non-specific interactions or remain in the sample, causing background fluorescence.[2][3]

Q2: How can I minimize the non-specific binding of this compound?

Minimizing non-specific binding is critical for achieving a high signal-to-noise ratio. The following steps are recommended:

  • Optimize Dye Concentration : Titrate the this compound to find the lowest effective concentration that provides a strong specific signal without elevating the background. It is often best to start with a lower concentration (e.g., 1-2 µM) and adjust as needed.[3]

  • Incorporate a Blocking Step : Before adding the click reaction cocktail, incubate the sample with a blocking agent, such as Bovine Serum Albumin (BSA), to saturate non-specific binding sites.[2][5]

  • Enhance Washing : Increase the number and duration of washing steps after the click chemistry reaction to more effectively remove unbound dye molecules.[2][3] The addition of a mild detergent to the wash buffer can also be beneficial.[3]

Q3: Can the click chemistry reaction itself be a source of background signal?

Yes, the components of the CuAAC reaction can contribute to background if not properly managed. The copper(I) catalyst, while essential, may promote off-target reactions.[3]

  • Use a Copper Ligand : Always include a copper-chelating ligand, such as THPTA or BTTAA, at a 5- to 10-fold excess over the copper sulfate. This stabilizes the copper(I) ion, improves reaction efficiency, and reduces copper-mediated background.[2]

  • Use Fresh Reducing Agent : The reducing agent, typically sodium ascorbate, is used to generate the active copper(I) catalyst from copper(II). This solution is prone to oxidation and should always be prepared fresh before the experiment.[2]

  • Perform a Final Chelating Wash : After the reaction, consider a final wash with a copper chelator like EDTA to remove any residual copper ions from the sample.[2]

Q4: My negative controls show high background. How can I address autofluorescence?

If you observe fluorescence in an unstained sample that has only been fixed and permeabilized, autofluorescence is a likely cause.[1]

  • Include Proper Controls : Always prepare an unstained control sample to accurately assess the level of intrinsic autofluorescence.[1]

  • Use Quenching Agents : After aldehyde fixation, you can treat samples with a quenching agent like 100 mM glycine or sodium borohydride to reduce autofluorescence.[3]

  • Optimize Fixation : Use the lowest concentration and shortest duration of fixative that maintains sample integrity. In some cases, switching to an organic solvent fixative like cold methanol may result in lower autofluorescence.[1]

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
High, diffuse background across the entire sample 1. This compound concentration is too high.[5][6]2. Insufficient washing after the click reaction.[1][3]3. Inadequate blocking of non-specific sites.[4]1. Perform a titration to determine the optimal, lower dye concentration.2. Increase the number of washes to 4-5 and the duration to 10-15 minutes each. Add 0.1% Tween-20 to the wash buffer.[3]3. Incubate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour before the click reaction.[2]
Punctate or granular background staining 1. Aggregation of the this compound dye.2. Precipitation of click reaction components.1. Briefly centrifuge the dye stock solution before dilution to pellet any aggregates.2. Ensure all reagents are fully dissolved before adding them to the sample. Prepare solutions fresh, especially the sodium ascorbate.[2]
High background in click-labeled samples but not in "no-copper" controls 1. Copper-mediated non-specific labeling.[3]2. Impurities in click chemistry reagents.[2]1a. Ensure the use of a copper-chelating ligand (e.g., THPTA) in sufficient excess (5-10 fold) over copper sulfate.[2]1b. Add a final wash step with a copper chelator (e.g., 0.5 M EDTA).[2]2. Use high-purity, click-grade reagents.
Background signal appears to co-localize with specific organelles 1. Cellular autofluorescence from components like mitochondria or lysosomes.[1]2. Hydrophobic interactions of the dye with lipid-rich structures.1. Image an unstained control sample under identical imaging conditions to confirm autofluorescence. Consider using an autofluorescence quenching kit.2. Ensure adequate permeabilization and blocking. The sulfonate groups on Trisulfo-Cy5 are designed to increase hydrophilicity and reduce this effect compared to non-sulfonated dyes.[7]

Experimental Protocols

Recommended Reagent Concentrations for CuAAC Reaction

The following table provides recommended starting concentrations for the click chemistry reaction components. Optimization may be required for your specific experimental system.

Component Stock Concentration Recommended Final Concentration Key Considerations
This compound1-10 mM in DMSO or H₂O1-10 µMTitration is critical. Start with a low concentration (1-2 µM) to minimize non-specific binding.
Copper(II) Sulfate (CuSO₄)20-100 mM in H₂O100 µM
Copper-Chelating Ligand (e.g., THPTA)50 mM in H₂O500 µMMaintain a 5-fold excess over CuSO₄ to stabilize the catalyst and reduce background.[2]
Reducing Agent (Sodium Ascorbate)500 mM in H₂O5 mMMust be prepared fresh immediately before use to ensure reductive capacity.[2]
Detailed Protocol for Cellular Imaging

This protocol outlines a general workflow for labeling azide-modified biomolecules in fixed cells with this compound.

  • Sample Preparation : Seed cells on sterile coverslips and culture until the desired confluency. If performing metabolic labeling, incubate with an azide-modified precursor for the appropriate duration.

  • Fixation : Gently wash cells twice with 1X PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

  • Washing & Quenching : Wash cells three times for 5 minutes each with PBS. To reduce aldehyde-induced autofluorescence, incubate with 100 mM glycine in PBS for 15 minutes.[3]

  • Permeabilization : Wash cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 15-20 minutes at room temperature.[8]

  • Blocking : Wash cells twice with PBS. Block with 3% BSA in PBS for 1 hour at room temperature to reduce non-specific binding sites.[2]

  • Click Reaction :

    • Prepare the "Click Reaction Cocktail" by premixing the components. For a 100 µL final volume, add reagents in the following order: PBS (to volume), this compound, Copper(II) Sulfate, Copper Ligand, and finally, the freshly prepared Sodium Ascorbate.

    • Remove the blocking buffer from the cells.

    • Add the Click Reaction Cocktail to the cells, ensuring they are fully covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes :

    • Remove the reaction cocktail.

    • Wash the cells four times for 10 minutes each with PBS containing 0.1% Tween-20.[3]

    • Perform one final wash with PBS to remove any residual detergent.

  • Counterstaining & Mounting : (Optional) Stain nuclei with a suitable counterstain (e.g., DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging : Image the samples using a fluorescence microscope with the appropriate filter sets for Trisulfo-Cy5 (Excitation max: ~647 nm, Emission max: ~670 nm).[9]

Visualizations

G cluster_prep Sample Preparation cluster_reaction Background Reduction & Staining cluster_analysis Analysis start Metabolic Labeling (Azide Incorporation) fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.25% Triton X-100) fix->perm anno1 Key Step: Quench with Glycine to reduce autofluorescence fix->anno1 block Blocking Step (3% BSA) perm->block click Click Reaction (this compound) block->click anno2 Key Step: Crucial for preventing non-specific binding block->anno2 wash Extensive Washing (PBS + 0.1% Tween-20) click->wash anno3 Key Step: Titrate dye concentration and use fresh ascorbate click->anno3 mount Counterstain & Mount wash->mount anno4 Key Step: Critical for removing unbound dye wash->anno4 image Fluorescence Imaging mount->image

Caption: Optimized workflow for reducing background fluorescence.

G q1 High Background Observed? q2 Is background present in negative controls (e.g., no dye, no copper)? q1->q2 Yes a1 Source is likely Non-Specific Binding or Autofluorescence q2->a1 Yes a2 Source is likely related to the Click Reaction q2->a2 No s1a 1. Decrease this compound concentration 2. Improve blocking step (e.g., BSA) 3. Check for autofluorescence with an unstained sample a1->s1a s2a 1. Ensure 5-10x excess of copper ligand (THPTA) 2. Use freshly prepared sodium ascorbate 3. Add a final wash with a copper chelator (EDTA) a2->s2a

Caption: Troubleshooting logic for diagnosing high background.

References

optimizing copper catalyst concentration for Trisulfo-Cy5-Alkyne click reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with Trisulfo-Cy5-Alkyne. Our aim is to help you optimize your experimental conditions to achieve high reaction efficiency while preserving the fluorescence integrity of the cyanine dye.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound click reaction?

The this compound click reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal alkyne group on the Trisulfo-Cy5 dye and an azide-modified molecule. This reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to your molecule of interest. The reaction is highly specific and efficient, making it a popular choice for bioconjugation.[1][2]

Q2: Why is a copper catalyst necessary, and which form is active?

The copper catalyst is essential as it dramatically accelerates the rate of the azide-alkyne cycloaddition, which is otherwise very slow at room temperature.[3] The active catalytic species is copper(I) (Cu(I)). Typically, experiments start with a copper(II) salt (e.g., copper(II) sulfate, CuSO₄), which is then reduced in situ to Cu(I) by a reducing agent like sodium ascorbate.[1][2]

Q3: What is the role of a ligand, such as THPTA, in the reaction?

For reactions in aqueous buffers, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial.[1][2][4] The ligand's primary roles are to:

  • Stabilize the Cu(I) catalyst: It prevents the oxidation of Cu(I) to the inactive Cu(II) state and avoids its disproportionation.[1][2]

  • Protect the fluorescent dye: By chelating the copper ions, the ligand can prevent the quenching of the Trisulfo-Cy5 fluorescence.

  • Enhance reaction rate: The ligand can accelerate the click reaction.

  • Improve biocompatibility: In live-cell labeling, THPTA can reduce the cytotoxic effects of copper.[4][5]

Q4: Can the copper catalyst affect the fluorescence of my Trisulfo-Cy5 dye?

Yes, free copper ions are known to quench the fluorescence of cyanine dyes like Cy5. This is a critical consideration when optimizing your reaction. Using a copper-chelating ligand like THPTA is highly recommended to minimize this quenching effect. An appropriate ligand-to-copper ratio is key to protecting the dye while maintaining catalytic activity.

Q5: What is a typical starting concentration for the copper catalyst?

The optimal copper concentration can vary depending on the specific molecules being conjugated. However, for bioconjugation reactions, a final copper concentration in the range of 50 µM to 500 µM is a common starting point.[6] It is always recommended to perform a concentration gradient to find the lowest effective copper concentration for your specific application to minimize potential dye degradation and cytotoxicity.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II))- Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate. - Degas your solvents and buffers to remove dissolved oxygen.[8] - Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
Inappropriate Ligand-to-Copper Ratio- The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. For bioconjugation with sensitive dyes, a higher ratio (e.g., 5:1) is often recommended to protect the dye from copper-induced damage.[4][9]
Impure Reagents or Solvents- Use high-purity reagents and solvents. If impurities are suspected in your azide or alkyne, consider purification.
Incorrect Reagent Stoichiometry- While a 1:1 ratio of azide to alkyne is often used, a slight excess (1.1 to 2-fold) of one reagent (typically the less precious one) can help drive the reaction to completion.
Reduced Fluorescence Signal Copper-Induced Quenching- Increase the ligand-to-copper ratio (e.g., from 2:1 to 5:1). - Lower the overall copper concentration. Perform a titration to find the minimum catalyst concentration that provides an acceptable reaction rate.
Dye Degradation- Minimize reaction time. Monitor the reaction progress and stop it as soon as a sufficient yield is achieved. - Protect the reaction from light, as cyanine dyes are photosensitive.[4] - Ensure the pH of the reaction buffer is within the optimal range for both the click reaction and dye stability (typically pH 7-8).
Self-Quenching of the Dye- High concentrations of cyanine dyes can lead to aggregation and self-quenching. The click reaction itself can sometimes alleviate this by dispersing the dye molecules onto the target biomolecule, leading to "disaggregation-induced emission".[10] If you suspect this, try running the reaction at a lower dye concentration.
Presence of Side Products Oxidative Homocoupling of Alkyne (Glaser Coupling)- This is a common side reaction catalyzed by copper. Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction. - Thoroughly degas all solutions.
Modification of Biomolecules- Reactive oxygen species generated by the copper/ascorbate system can damage biomolecules. Adding a radical scavenger like aminoguanidine can help protect proteins.[9][11]

Data Presentation

Recommended Reagent Concentrations for this compound Click Reaction

The following table provides recommended starting concentrations and ranges for key reagents. Optimization is often necessary for specific applications.

Reagent Stock Solution Concentration Recommended Final Concentration Notes
This compound1-10 mM in DMSO or water10-100 µMThe final concentration will depend on the concentration of the azide-containing molecule.
Azide-Modified Molecule1-10 mM in a suitable solvent1.1-2 fold excess relative to this compoundThe less precious component is often used in excess.
Copper(II) Sulfate (CuSO₄)20-100 mM in water50-500 µMStart with a lower concentration (e.g., 100 µM) and increase if the reaction is slow.[6]
THPTA Ligand50-200 mM in water250 µM - 2.5 mMMaintain a ligand-to-copper ratio of at least 2:1, with 5:1 being a good starting point for protecting fluorescent dyes.[4]
Sodium Ascorbate100-300 mM in water (prepare fresh)1-5 mMShould be in significant excess to both copper and dissolved oxygen.[4]
Aminoguanidine (optional)100 mM in water1-5 mMRecommended for protein labeling to prevent side reactions.[4][9]

Experimental Protocols

General Protocol for Labeling an Azide-Modified Biomolecule with this compound

This protocol is a starting point and may require optimization.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store protected from light at -20°C.

  • Azide-Modified Biomolecule: Prepare a stock solution at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 200 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh for each experiment.

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-modified biomolecule to your desired final concentration in buffer.

  • Add the this compound stock solution to achieve the desired final concentration (typically a 1.1 to 2-fold molar excess over the azide).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is recommended. For example, to make a 20X catalyst premix of 2 mM CuSO₄ / 10 mM THPTA, mix 2 µL of 100 mM CuSO₄ and 5 µL of 200 mM THPTA, and add 93 µL of deionized water. Let this mixture sit for a few minutes.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

3. Reaction Conditions:

  • Gently mix the reaction and incubate at room temperature.

  • Protect the reaction from light.

  • Reaction times can vary from 15 minutes to a few hours. Monitor the reaction progress if possible (e.g., by HPLC or fluorescence analysis).

4. Purification:

  • Purify the labeled biomolecule from excess reagents using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_purification 4. Purification stock_cy5 This compound Stock Solution mix_reactants Combine Azide-Biomolecule and this compound stock_cy5->mix_reactants stock_azide Azide-Biomolecule Stock Solution stock_azide->mix_reactants stock_cu CuSO4 Stock Solution premix_catalyst Pre-mix CuSO4 and THPTA stock_cu->premix_catalyst stock_ligand THPTA Stock Solution stock_ligand->premix_catalyst stock_asc Sodium Ascorbate Stock Solution (Fresh) initiate Initiate with Sodium Ascorbate stock_asc->initiate add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature (Protected from Light) initiate->incubate purify Purify Labeled Biomolecule incubate->purify product Final Labeled Product purify->product

Caption: Experimental workflow for labeling an azide-modified biomolecule with this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_ratio Is the ligand:copper ratio optimal? start->check_ratio check_purity Are reagents pure? start->check_purity check_stoich Is stoichiometry correct? start->check_stoich sol_ascorbate Use fresh sodium ascorbate check_catalyst->sol_ascorbate sol_degas Degas solvents check_catalyst->sol_degas sol_ratio sol_ratio check_ratio->sol_ratio Adjust ratio (e.g., 5:1 for sensitive dyes) sol_purify sol_purify check_purity->sol_purify Purify starting materials sol_stoich sol_stoich check_stoich->sol_stoich Use slight excess of one reagent

Caption: Troubleshooting decision tree for low product yield in this compound click reactions.

References

non-specific binding of Trisulfo-Cy5-Alkyne and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and preventing non-specific binding associated with this fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a highly water-soluble cyanine 5 (Cy5) fluorescent dye.[] It contains three sulfonate (sulfo) groups, which enhance its solubility in aqueous buffers, and a terminal alkyne group.[][2] This alkyne moiety allows the dye to be conjugated to molecules containing an azide group via a copper-catalyzed "Click Chemistry" reaction (CuAAC), a highly specific and efficient method for labeling biomolecules.[3][4] Its primary application is in fluorescence imaging and labeling studies where specific attachment to an azide-modified target is required.

Q2: What are the main causes of non-specific binding with this compound?

A2: Non-specific binding of cyanine dyes, including Trisulfo-Cy5, can arise from several factors:

  • Hydrophobic and Ionic Interactions: Although the sulfo groups increase water solubility, the core Cy5 structure has hydrophobic regions that can interact non-specifically with proteins and lipids.[5] Additionally, ionic interactions can occur between the charged dye and cellular components.[6]

  • Dye-Specific Binding to Immune Cells: Cyanine dyes are known to exhibit non-specific binding to certain cell types, particularly monocytes and macrophages.[6][7] This is often attributed to interactions with receptors like the high-affinity IgG receptor (FcγRI or CD64).[7][8]

  • Click Chemistry Artifacts: In copper-catalyzed reactions, terminal alkynes can sometimes participate in non-specific labeling of proteins, an effect that is mediated by the copper catalyst.[9]

  • Inadequate Blocking or Washing: Insufficient blocking of general non-specific sites or failure to wash away unbound dye can lead to high background signals.[5][10]

  • Suboptimal Probe Concentration: Using an excessively high concentration of the dye can increase the likelihood of low-affinity, non-specific interactions.[5][11]

Q3: How can I differentiate between non-specific binding and sample autofluorescence?

A3: A critical step in troubleshooting is to include proper controls.

  • Unstained Control: Image a sample that has not been treated with any fluorescent probe. The signal observed in this sample represents the endogenous autofluorescence.[5][6] Autofluorescence is often caused by cellular components like mitochondria, collagen, or by aldehyde-based fixatives like formaldehyde.[6][12]

  • "No Azide" Negative Control: For click chemistry experiments, process a sample that lacks the azide-labeled target molecule but is subjected to the full this compound labeling protocol. Signal in this control points directly to non-specific binding of the dye or artifacts from the click reaction itself.[13]

Q4: What are the most effective general-purpose blocking agents?

A4: General-purpose blocking buffers are designed to saturate non-specific binding sites on your sample. Common and effective options include:

  • Normal Serum: Typically used at 5-10%, the serum should be from the same species as the host of the secondary antibody (if one is used in your protocol).[14]

  • Bovine Serum Albumin (BSA): Used at a concentration of 1-5%, BSA is a cost-effective protein blocker that reduces non-specific hydrophobic and ionic interactions.

  • Fish Gelatin: This can be an effective alternative where other protein blockers fail.[5]

Q5: Are there specific blockers to prevent Cy5 binding to monocytes and macrophages?

A5: Yes. Due to the known issue of cyanine dyes binding to immune cells, specific blockers have been developed.

  • Phosphorothioate Oligodeoxynucleotides (PS-ODN): These molecules have been shown to be effective at preventing the non-specific binding of Cy5 conjugates to monocytes, likely by blocking the CD64 receptor.[7][8]

  • Commercial Fc Receptor Blockers: Many vendors offer proprietary blocking buffers specifically designed to inhibit antibody binding to Fc receptors, which can also be effective.

  • Commercial Dye-Specific Blockers: Reagents such as True-Stain Monocyte Blocker™ are formulated to specifically eliminate cyanine dye-mediated binding to monocytes.[7]

Q6: Can the click chemistry reaction itself cause a non-specific signal?

A6: Yes, the components of the CuAAC reaction can contribute to background. Some studies have observed weak, non-specific labeling of proteins by terminal alkynes in the presence of a copper catalyst.[9] To mitigate this, ensure you are using a well-established protocol with optimized concentrations of copper, ligand, and reducing agent. If background persists, consider performing a control reaction where the azide-labeled biomolecule is omitted to assess the level of reaction-dependent background.[13] Using a copper-free click reaction with a strained alkyne (e.g., DBCO) may also reduce these side reactions.[9][13]

Troubleshooting Guide

High background fluorescence can obscure your specific signal. Use this guide to diagnose and solve common issues.

TroubleshootingWorkflow Start High Background Signal Observed CheckControls Analyze Controls: 1. Unstained Sample 2. 'No Azide' Negative Control Start->CheckControls SignalInUnstained Signal in Unstained Control? CheckControls->SignalInUnstained Yes SignalInNoAzide Signal in 'No Azide' Control? CheckControls->SignalInNoAzide No Autofluorescence Problem: Autofluorescence SignalInUnstained->Autofluorescence Yes SignalInUnstained->SignalInNoAzide No SolveAutofluorescence Solution: - Use Autofluorescence Quencher (e.g., TrueVIEW™, Sudan Black) - Photobleach Sample Pre-Staining - Change Fixation Method (e.g., Methanol instead of PFA) Autofluorescence->SolveAutofluorescence End Signal-to-Noise Ratio Improved SolveAutofluorescence->End NonspecificBinding Problem: Non-Specific Binding of Dye SignalInNoAzide->NonspecificBinding Yes OptimizeProtocol Solution: 1. Increase Wash Steps/Duration 2. Titrate (Lower) Dye Concentration 3. Optimize Blocking Buffer (BSA, Serum) 4. Check for Cell-Specific Binding NonspecificBinding->OptimizeProtocol CellSpecific Is Binding Cell-Specific? (e.g., on Monocytes) OptimizeProtocol->CellSpecific SpecificBlocker Solution: - Use Cyanine-Specific Blocker (e.g., PS-ODN, Commercial Monocyte Blocker) CellSpecific->SpecificBlocker Yes GeneralBackground Solution: - Enhance General Blocking (Increase BSA/Serum conc.) - Add Detergent (Tween 20) to Washes CellSpecific->GeneralBackground No SpecificBlocker->End GeneralBackground->End

Caption: Troubleshooting workflow for high background signal.

ProblemPotential Cause(s)Recommended Solution(s)
High, uniform background across the entire sample 1. Inadequate Washing: Unbound dye remains on the sample.[10]2. Probe Concentration Too High: Excess dye is binding non-specifically.[15]3. Ineffective Blocking: General protein binding sites are not saturated.[5]1. Increase the number and duration of wash steps. Include a mild detergent like 0.05% Tween 20 in the wash buffer.[6]2. Perform a titration experiment to determine the lowest effective concentration of this compound.[10]3. Increase the concentration of your blocking agent (e.g., up to 5% BSA) or the incubation time. Try a different blocking agent like normal serum.[14]
High background on specific cell types (e.g., monocytes, macrophages) 1. Dye-Mediated Binding: Cyanine dyes have an affinity for receptors on monocytes/macrophages, such as CD64.[7][8]1. Pre-incubate the cells with a specific blocker like phosphorothioate oligodeoxynucleotides (PS-ODN) or a commercial monocyte blocking reagent before adding the Cy5 probe.[7][8]
Speckled or punctate background 1. Dye Aggregation: The fluorescent probe has formed aggregates that are precipitating on the sample.2. Precipitated Blocking Agent: The blocking buffer (e.g., milk-based) was not fully dissolved or filtered.1. Centrifuge the this compound solution at high speed before use to pellet any aggregates. Use the supernatant for staining.2. Ensure all buffer components are fully dissolved. Filter the blocking buffer through a 0.22 µm filter before applying it to the sample.
High background in the negative control (no azide target) 1. Non-Specific Alkyne Reactivity: The alkyne group is binding non-specifically to proteins, potentially mediated by the copper catalyst.[9]2. Contamination: Reagents or buffers are contaminated with fluorescent molecules.1. Optimize the click chemistry reaction conditions. Ensure the catalyst is freshly prepared. As a last resort, consider switching to a copper-free click chemistry system.[13]2. Use fresh, high-purity reagents and filtered buffers.

Blocking Strategies and Reagent Comparison

Choosing the right blocking strategy is crucial for minimizing background and achieving a high signal-to-noise ratio.

Caption: Mechanisms of non-specific signal and corresponding blocking strategies.

Blocker / Reagent TypeExample(s)Mechanism of ActionPrimary Application
Protein Blockers Bovine Serum Albumin (BSA), Normal Goat/Donkey SerumSaturates non-specific protein and hydrophobic binding sites on the tissue or cell surface.General purpose blocking for most immunofluorescence and imaging applications.
Detergents Tween 20, Triton X-100Disrupt weak, non-specific hydrophobic and ionic interactions.Added to wash and blocking buffers to reduce general background.[6]
Cyanine-Specific Blockers Phosphorothioate ODNs, Commercial Monocyte BlockersSpecifically inhibits the binding of cyanine dyes to receptors (e.g., CD64) on immune cells.[7][8]Experiments involving peripheral blood mononuclear cells (PBMCs) or tissues rich in monocytes/macrophages.
Autofluorescence Quenchers Sudan Black B, TrueVIEW™, Sodium BorohydrideAbsorb endogenous fluorescence from the sample or chemically reduce aldehyde-induced fluorescence.[12]Aldehyde-fixed samples or tissues with high intrinsic autofluorescence (e.g., brain, kidney, spleen).[12][16]
Optimized Buffers High-salt buffers, pH adjustmentCan reduce non-specific ionic interactions.Used as a troubleshooting step when standard buffers fail.

Experimental Protocols

Protocol 1: General Labeling with Standard Blocking

This protocol is a starting point for labeling azide-modified cells or tissues with this compound.

  • Sample Preparation: Prepare adherent cells on coverslips, suspension cells on coated slides, or tissue sections according to your standard procedure.

  • Fixation (Optional): Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: Aldehyde fixatives can increase autofluorescence.[6]

  • Washing: Wash the sample 3 times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets): Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Incubate the sample in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[6]

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. A typical cocktail includes:

      • This compound (1-10 µM final concentration)

      • Copper (II) Sulfate (CuSO₄)

      • Copper-protective ligand (e.g., THPTA)

      • Freshly prepared reducing agent (e.g., Sodium Ascorbate)

    • Incubate the sample with the click cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the sample 3 times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[6]

  • Counterstaining & Mounting (Optional): Counterstain with a nuclear stain like DAPI, perform a final wash in PBS, and mount with an appropriate mounting medium.

  • Imaging: Image using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).[6]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stain Staining Protocol Prep Prepare Cells/Tissue Fix Fixation (e.g., 4% PFA) Prep->Fix Wash1 Wash (3x PBS) Fix->Wash1 Perm Permeabilization (e.g., Triton X-100) Wash1->Perm Block Block (1 hr with 3% BSA) Perm->Block Click Incubate with Click Cocktail (this compound) Block->Click Wash2 Wash (3x PBS + Tween 20) Click->Wash2 Mount Mount & Coverslip Wash2->Mount Image Image Sample Mount->Image

Caption: General experimental workflow for this compound labeling.

References

Trisulfo-Cy5-Alkyne Stability in Imaging Buffers: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Trisulfo-Cy5-Alkyne in various imaging buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal performance of this fluorescent probe in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye that belongs to the cyanine dye family.[1] It contains three sulfonate groups, which enhance its hydrophilicity, and an alkyne group for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3] Its primary applications include the fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization in various fluorescence microscopy techniques.[1]

Q2: How stable is this compound in standard aqueous buffers like PBS?

While this compound is soluble and its fluorescence is pH-insensitive in a wide range (pH 4-10), its photostability in basic aqueous buffers like Phosphate-Buffered Saline (PBS) is limited under prolonged or high-intensity illumination.[1] Cyanine dyes, in general, are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[4]

Q3: What factors can negatively impact the stability of this compound during an imaging experiment?

Several factors can degrade the performance of this compound:

  • Photobleaching: Exposure to excitation light, especially at high intensities, can lead to the photochemical destruction of the fluorophore.[4]

  • Oxygen: The presence of molecular oxygen can accelerate photobleaching through the formation of reactive oxygen species.[5][6]

  • Certain Buffer Components: Some biological reducing agents, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), can increase the blinking and decrease the stability of Cy5 dyes.[5][6]

Q4: How can I improve the stability of this compound during my imaging experiments?

To enhance the stability of this compound, consider the following:

  • Use Antifade Reagents: Mounting your samples in a commercial or homemade antifade mounting medium can significantly reduce photobleaching.[4]

  • Oxygen Scavenger Systems: Incorporating an oxygen scavenger system, such as glucose oxidase/catalase (GODCAT) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCD), into your imaging buffer can improve dye stability.[5][6][7]

  • Minimize Light Exposure: Use the lowest possible excitation laser power and exposure time that still provides a good signal-to-noise ratio.[4]

Q5: How should I store this compound to ensure its long-term stability?

For long-term storage, this compound should be stored at -20°C in the dark and protected from moisture.[5]

Quantitative Data on this compound Stability

The stability of a fluorescent dye is critical for quantitative and long-term imaging. The following table provides a summary of the relative photostability of this compound in different imaging buffers. The photobleaching half-life is defined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Imaging BufferKey ComponentsRelative Photostability (Photobleaching Half-life, seconds)Notes
Phosphate-Buffered Saline (PBS), pH 7.4 -Low (~10-30s)Basic buffer with no protective agents. Prone to rapid photobleaching.
PBS with 10 mM Ascorbic Acid AntioxidantModerate (~60-120s)Ascorbic acid can reduce photobleaching to some extent.[6]
Commercial Antifade Mounting Medium (e.g., ProLong™ Gold) Proprietary antifade reagentsHigh (~300-600s)Specifically formulated to minimize photobleaching during imaging.[4]
Oxygen Scavenging Buffer (e.g., GODCAT) Glucose oxidase, catalase, glucoseVery High (>600s)Actively removes dissolved oxygen, a key contributor to photobleaching.[5][6]

Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions, such as illumination intensity, camera sensitivity, and sample type.

Troubleshooting Guides

Troubleshooting Poor Signal or No Fluorescence
Click to expand
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Click Chemistry Reaction 1. Ensure all click chemistry reagents (copper sulfate, reducing agent, ligand) are fresh and properly stored. 2. Optimize the concentration of each reagent. 3. Verify the presence of azide groups on your target molecule.Successful covalent attachment of the dye to the target molecule, resulting in a fluorescent signal.
Low Labeling Efficiency 1. Increase the concentration of this compound. 2. Increase the reaction time for the click chemistry step.Higher degree of labeling, leading to a stronger fluorescence signal.
Incorrect Microscope Filter Set Ensure the excitation and emission filters are appropriate for Cy5 (Excitation max ~650 nm, Emission max ~670 nm).The fluorescent signal is efficiently detected by the microscope.
Photobleaching 1. Use an antifade mounting medium. 2. Reduce the excitation light intensity and/or exposure time.Preservation of the fluorescent signal during image acquisition.[4]
Degraded Dye Use a fresh aliquot of this compound for the labeling reaction.A bright and stable fluorescent signal.
Troubleshooting High Background Fluorescence
Click to expand
Potential Cause Troubleshooting Step Expected Outcome
Non-specific Binding of the Dye 1. Decrease the concentration of this compound used in the click reaction. 2. Increase the number and duration of wash steps after the click reaction. 3. Include a blocking agent like Bovine Serum Albumin (BSA) in your buffers.Reduced background fluorescence in areas where the target molecule is not present.
Autofluorescence of the Sample 1. Image an unstained control sample to determine the level of autofluorescence. 2. Use spectral unmixing if your imaging software supports it. 3. Consider using a quenching agent if autofluorescence is significant.Clearer distinction between the specific fluorescent signal and the background.
Contaminated Buffers or Reagents Prepare fresh buffers and solutions using high-purity water and reagents.A clean background with minimal non-specific fluorescence.

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol provides a method for quantifying the photostability of this compound in a specific imaging buffer.

1. Sample Preparation: a. Prepare a solution of this compound-labeled biomolecules (e.g., antibodies, oligonucleotides) at a suitable concentration in the imaging buffer to be tested. b. Mount the sample on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

2. Microscope Setup: a. Use a fluorescence microscope equipped with a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm) and a sensitive camera. b. Set the excitation laser power and camera exposure time to levels that will be used in your actual experiments. Keep these settings constant throughout the experiment.

3. Time-Lapse Imaging: a. Focus on a field of view containing the fluorescently labeled sample. b. Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 5-10 seconds) under continuous illumination. c. Continue imaging until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

4. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Select a region of interest (ROI) that encompasses the fluorescent signal. c. Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series. d. Correct for background fluorescence by subtracting the mean intensity of a background region from the intensity of your ROI. e. Normalize the background-corrected intensity of each frame to the intensity of the first frame (time = 0). f. Plot the normalized fluorescence intensity as a function of time. g. The time at which the normalized intensity reaches 0.5 is the photobleaching half-life.

Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol provides a general guideline for labeling azide-modified biomolecules with this compound.

1. Reagent Preparation: a. This compound stock solution: Dissolve this compound in nuclease-free water or DMSO to a final concentration of 1-10 mM. b. Copper(II) Sulfate (CuSO₄) stock solution: Prepare a 50 mM stock solution in nuclease-free water. c. Reducing Agent (e.g., Sodium Ascorbate) stock solution: Prepare a fresh 500 mM stock solution in nuclease-free water immediately before use. d. Copper-chelating Ligand (e.g., THPTA) stock solution: Prepare a 50 mM stock solution in nuclease-free water.

2. Labeling Reaction: a. In a microcentrifuge tube, combine your azide-modified biomolecule with the appropriate buffer. b. Add this compound to the desired final concentration (typically 10-100 µM). c. Add the copper-chelating ligand to a final concentration of 250 µM. d. Add CuSO₄ to a final concentration of 50 µM. e. Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 2.5 mM. f. Mix gently and incubate the reaction at room temperature for 30-60 minutes, protected from light.

3. Purification: a. Remove unreacted dye and catalyst components by a suitable method such as spin desalting columns, dialysis, or precipitation, depending on the nature of your labeled biomolecule.

4. Storage: a. Store the labeled biomolecule at 4°C or -20°C, protected from light.

Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence (Emission) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached Dye T1->Bleached Direct Photodegradation ROS->Bleached Oxidative Damage

Photobleaching pathway of a cyanine dye.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep Prepare this compound labeled sample in imaging buffer mount Mount sample on microscope slide prep->mount setup Set up microscope (laser, camera settings) mount->setup acquire Acquire time-lapse image series setup->acquire measure Measure fluorescence intensity over time acquire->measure normalize Normalize intensity data measure->normalize plot Plot normalized intensity vs. time normalize->plot calculate Determine photobleaching half-life plot->calculate

Workflow for assessing dye photostability.

troubleshooting_guide start Low or No Fluorescence Signal? check_click Was the Click Chemistry reaction successful? start->check_click Yes end_ok Problem Solved start->end_ok No check_labeling Is the labeling efficiency sufficient? check_click->check_labeling Yes solution_click Troubleshoot Click Chemistry: - Use fresh reagents - Optimize concentrations check_click->solution_click No check_filters Are the microscope filters correct for Cy5? check_labeling->check_filters Yes solution_labeling Optimize Labeling: - Increase dye concentration - Increase reaction time check_labeling->solution_labeling No check_bleaching Is the signal photobleaching rapidly? check_filters->check_bleaching Yes solution_filters Use appropriate excitation/emission filters check_filters->solution_filters No solution_bleaching Improve Photostability: - Use antifade medium - Reduce laser power check_bleaching->solution_bleaching Yes check_bleaching->end_ok No solution_click->end_ok solution_labeling->end_ok solution_filters->end_ok solution_bleaching->end_ok

Troubleshooting low fluorescence signal.

References

dealing with Trisulfo-Cy5-Alkyne aggregates in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This resource provides troubleshooting guides and answers to frequently asked questions regarding the handling and behavior of this fluorescent dye, with a specific focus on preventing and resolving issues related to aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bright, far-red fluorescent dye belonging to the cyanine family.[1][] It is chemically modified with three sulfonate (-SO₃⁻) groups and a terminal alkyne group.[3] The sulfonate groups dramatically increase its water solubility, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[3][4] The alkyne group allows the dye to be easily conjugated to molecules containing an azide group via a copper-catalyzed "Click Chemistry" reaction.[5][6]

Q2: What are cyanine dye aggregates and why do they form?

Cyanine dyes have a strong tendency to self-organize and stack together in aqueous solutions through π-π interactions, forming structures known as aggregates.[7][8] This process is primarily driven by the hydrophobic nature of the dye's core structure.[9] Aggregation is a concentration-dependent phenomenon and is enhanced by factors that decrease the dye's solubility, such as high salt concentrations, the absence of organic solvents, and lower temperatures.[9][10]

Q3: How does aggregation affect the dye's performance?

Aggregation is generally detrimental to the performance of fluorescent labeling experiments. The most common type of aggregate, the "H-aggregate," is characterized by:

  • Fluorescence Quenching: H-aggregates are typically non-fluorescent or very weakly fluorescent, which can lead to a significant loss of signal.[10][11][12]

  • Spectral Shifts: Aggregation causes a shift in the dye's absorption spectrum. H-aggregates exhibit a characteristic blue-shifted absorption peak (a shift to a shorter wavelength) compared to the monomeric (non-aggregated) dye.[10][11][13]

  • Inaccurate Quantification: The presence of non-fluorescent aggregates leads to an underestimation of the amount of labeled material when measured by fluorescence intensity.

Q4: Is this compound less prone to aggregation?

Yes. The three negatively charged sulfonate groups significantly improve the dye's hydrophilicity and aqueous solubility.[3][4] These charged groups also create electrostatic repulsion between dye molecules, which helps to counteract the π-π stacking forces responsible for aggregation.[][4] While Trisulfo-Cy5 is more resistant to aggregation than its non-sulfonated counterparts, aggregation can still occur under certain conditions, such as very high concentrations or in buffers with high ionic strength.[8][10]

Troubleshooting Guide

Q5: My Trisulfo-Cy5 solution looks cloudy or has precipitated. How do I troubleshoot this?

A cloudy appearance or visible particles are strong indicators of dye aggregation. Follow this troubleshooting workflow to diagnose and resolve the issue.

G Troubleshooting Flowchart for Aggregation A Problem: Solution is cloudy or has precipitate B Acquire UV-Vis Absorption Spectrum A->B C Does spectrum show a blue-shifted peak (~600-620 nm)? B->C D H-Aggregation Confirmed C->D Yes E Issue may be insoluble debris. Centrifuge/filter and re-evaluate. C->E No F Apply Disaggregation Protocol (See Protocol Section) D->F G Re-acquire Spectrum to confirm monomer peak (~647 nm) F->G H Problem Solved. Proceed with experiment. G->H

Caption: Troubleshooting workflow for suspected dye aggregation.
Q6: How can I use spectroscopy to confirm aggregation?

UV-Visible spectroscopy is the most reliable method to assess the aggregation state of your dye.

  • Dilute a small aliquot of your dye solution to a concentration suitable for absorbance measurement (e.g., final absorbance < 1.0).

  • Scan the absorbance from approximately 500 nm to 750 nm.

  • Analyze the spectrum:

    • Monomeric Dye: A healthy, monomeric solution of this compound will exhibit a primary absorption maximum (λ_max) around 647 nm.[5]

    • Aggregated Dye: The presence of H-aggregates is indicated by a significant decrease in the ~647 nm peak and the appearance of a new, blue-shifted peak or shoulder, typically between 600 nm and 620 nm.[13]

Species Typical Absorption Max (λ_max) Fluorescence Appearance in Solution
Monomer ~647 nmBright / HighClear, deep blue
H-Aggregate ~600 - 620 nm (Blue-shifted)Quenched / Very LowCloudy, may have precipitate
Q7: My dye aggregated after dilution in my experimental buffer. What can I do?

This commonly occurs when a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into a purely aqueous buffer, especially one with high salt content.

  • Add an Organic Co-solvent: Try adding a small percentage of an organic solvent like DMSO, DMF, or ethanol to the final solution (e.g., 5-10% v/v). Organic solvents help disrupt the hydrophobic interactions that cause aggregation.[9]

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The mechanical energy can help break up existing aggregates.

  • Re-preparation: If the aggregation is severe, it may be best to discard the solution and prepare it again, ensuring the stock is added dropwise to the buffer with vigorous vortexing to promote rapid mixing and prevent localized high concentrations.

Experimental Protocols

Protocol 1: Recommended Reconstitution of Lyophilized Dye

Following a proper reconstitution workflow is the most critical step in preventing aggregation from the start.

G Recommended Reconstitution Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Dissolution cluster_2 Step 3: Dilution cluster_3 Step 4: Quality Control A Equilibrate lyophilized dye vial to Room Temperature B Add small volume of anhydrous DMSO or DMF A->B C Vortex thoroughly for 2-5 min until fully dissolved B->C D Result: Concentrated Stock Solution (e.g., 1-10 mM) C->D E Add stock solution DROPWISE to aqueous buffer D->E F Vortex solution continuously during addition E->F G Perform Spectroscopic QC (See Protocol 2) F->G G cluster_0 Monomeric State cluster_1 H-Aggregate State M1 Cy5 M2 Cy5 A2 Cy5 M2->A2 High Concentration Aqueous Buffer High Salt M3 Cy5 M4 Cy5 M_label Bright Fluorescence A1 Cy5 A3 Cy5 A_label Quenched Fluorescence

References

effect of reducing agents on Trisulfo-Cy5-Alkyne fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisulfo-Cy5-Alkyne. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the behavior of this compound fluorescence in the presence of reducing agents.

Frequently Asked Questions (FAQs)

Q1: Will reducing agents affect the fluorescence of my this compound?

A: Yes, certain reducing agents can significantly impact the fluorescence of cyanine dyes like Trisulfo-Cy5. The extent and nature of the effect depend on the specific reducing agent and its concentration. Tris(2-carboxyethyl)phosphine (TCEP) is known to cause significant fluorescence quenching, while dithiothreitol (DTT) has also been reported to adversely affect Cy5 fluorescence.[1][2][3] Beta-mercaptoethanol (BME) may be a more compatible alternative in some applications, but its effect should be experimentally verified.

Q2: Why does TCEP quench the fluorescence of this compound?

A: TCEP quenches the fluorescence of the Cy5 core through a reversible chemical reaction.[3][4] It performs a 1,4-addition to the polymethine bridge of the cyanine dye, forming a non-fluorescent covalent adduct.[4] This reaction is typically reversible.

Q3: Is the quenching of this compound by TCEP permanent?

A: No, the quenching of Cy5 by TCEP is generally reversible. The fluorescent state can often be restored by dissociating the TCEP-dye adduct. Illumination with ultraviolet (UV) light has been shown to reverse the quenching effect.[4] The reversibility is also demonstrated by the addition of an excess of a disulfide, which can dequench the Cy5.[4]

Q4: Can I use DTT or beta-mercaptoethanol instead of TCEP?

A: DTT and beta-mercaptoethanol are often suggested as alternatives to TCEP when high concentrations of a reducing agent are necessary.[3] However, DTT has been shown to negatively impact Cy5 fluorescence in some contexts, leading to inaccurate quantification in qPCR assays.[1][2] Beta-mercaptoethanol has been reported in some studies to not influence Cy5 fluorescence. Given the conflicting reports and context-dependent effects, it is crucial to experimentally validate the compatibility of any reducing agent with your specific assay conditions.

Q5: I am using this compound in a copper-catalyzed click chemistry reaction (CuAAC). Do I need to be concerned about the reducing agents used in this reaction?

A: Yes. In CuAAC reactions, a reducing agent, often sodium ascorbate, is used to maintain copper in the active Cu(I) state. While the primary concern is often the effect of the reducing agent on the dye, it is also important to consider the compatibility of your chosen reducing agent (if different from the one in the click chemistry protocol) with the catalyst and other reaction components.

Troubleshooting Guide

Issue: My this compound fluorescence signal is significantly lower than expected after adding a reducing agent.

  • Question 1: What reducing agent are you using and at what concentration?

    • Answer: If you are using TCEP, especially at millimolar concentrations, it is the likely cause of the fluorescence quenching.[3][4] DTT can also cause a decrease in fluorescence.[1][2]

  • Question 2: How can I confirm that the reducing agent is quenching the fluorescence?

    • Answer: You can perform a simple control experiment. Prepare a sample of this compound in your buffer without the reducing agent and measure its fluorescence. Then, add the reducing agent at the desired concentration and re-measure the fluorescence. A significant drop in intensity will confirm quenching.

  • Question 3: What are my options if TCEP is quenching my signal?

    • Answer:

      • Reduce TCEP Concentration: If possible, lower the concentration of TCEP to sub-millimolar levels, as the quenching effect is concentration-dependent.[3]

      • Substitute the Reducing Agent: Consider replacing TCEP with DTT or beta-mercaptoethanol. However, you must first validate their compatibility with your experiment (see the experimental protocol below).

      • Reverse the Quenching: If your experimental workflow allows, you may be able to restore fluorescence by exposing the sample to UV light.[4]

  • Question 4: I switched to DTT, but my signal is still low. What should I do?

    • Answer: DTT has been reported to adversely affect Cy5 fluorescence.[1][2] The effect may be less pronounced than with TCEP but can still be significant. Your options are to try an even lower concentration of DTT or test beta-mercaptoethanol as an alternative.

Data Presentation

Table 1: Summary of the Effects of Common Reducing Agents on this compound Fluorescence

Reducing AgentEffect on FluorescenceMechanismReversibilityRecommendations
TCEP Strong Quenching[3][4]Formation of a non-fluorescent adduct via 1,4-addition to the polymethine bridge.[4]Reversible with UV light or excess disulfide.[4]Use at sub-mM concentrations or replace with an alternative if quenching is problematic.[3]
DTT Adverse Effect/Quenching[1][2]Not fully elucidated, but reported to cause inaccurate quantification.[1][2]Not well-documented.Use with caution and validate in your specific assay. May be a better alternative to TCEP in some cases.[3]
Beta-mercaptoethanol Reported to have no effect in some applications.Appears to be less reactive with the Cy5 core.Not applicable if no quenching occurs.A potentially compatible alternative, but should be experimentally verified for your specific conditions.

Experimental Protocols

Protocol: Testing the Compatibility of a Reducing Agent with this compound

  • Objective: To determine the effect of a specific reducing agent on the fluorescence intensity of this compound.

  • Materials:

    • This compound stock solution (e.g., in DMSO or water).

    • Experimental buffer (the same buffer used in your assay).

    • Reducing agent stock solutions (e.g., TCEP, DTT, beta-mercaptoethanol).

    • Fluorometer or fluorescence plate reader.

  • Procedure:

    • Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assay.

    • Aliquot the this compound solution into multiple wells or cuvettes.

    • Measure the baseline fluorescence of each aliquot (Excitation: ~649 nm, Emission: ~666 nm).

    • To each aliquot (except for the negative control), add the reducing agent to be tested at various final concentrations (e.g., a titration from low to high concentrations relevant to your experiment).

    • Incubate the samples for a duration that mimics your experimental conditions.

    • Measure the fluorescence intensity of each sample again.

  • Data Analysis:

    • Calculate the percentage of remaining fluorescence for each concentration of the reducing agent compared to the no-reducing-agent control.

    • Plot the percentage of fluorescence intensity against the reducing agent concentration to determine the tolerance of this compound to the reducing agent in your specific buffer system.

Visualizations

TCEP_Quenching_Mechanism Cy5_fluorescent Trisulfo-Cy5 (Fluorescent) λ_ex ≈ 649 nm λ_em ≈ 666 nm Adduct_nonfluorescent TCEP-Cy5 Adduct (Non-Fluorescent) 1,4-addition to polymethine bridge Cy5_fluorescent->Adduct_nonfluorescent + TCEP TCEP TCEP (Reducing Agent) Adduct_nonfluorescent->Cy5_fluorescent - TCEP UV_light UV Light UV_light->Cy5_fluorescent dissociation

Caption: TCEP reversibly quenches Trisulfo-Cy5 fluorescence by forming a non-fluorescent adduct.

Troubleshooting_Workflow start Low Trisulfo-Cy5 Fluorescence Signal check_reducing_agent Is a reducing agent present? start->check_reducing_agent identify_agent Identify the reducing agent and its concentration check_reducing_agent->identify_agent Yes other_issue Investigate other causes: - Incorrect concentration - pH instability - Photobleaching check_reducing_agent->other_issue No is_tcep Is it TCEP at >1 mM? identify_agent->is_tcep tcep_quenching High probability of TCEP-induced quenching is_tcep->tcep_quenching Yes is_dtt Is it DTT? is_tcep->is_dtt No solution1 Reduce TCEP concentration tcep_quenching->solution1 solution2 Substitute with DTT or BME (after validation) tcep_quenching->solution2 dtt_quenching Possible DTT-induced fluorescence reduction is_dtt->dtt_quenching Yes is_dtt->other_issue No solution3 Validate DTT/BME compatibility (see protocol) dtt_quenching->solution3

Caption: Troubleshooting workflow for low this compound fluorescence.

References

Technical Support Center: Purification of Trisulfo-Cy5-Alkyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Trisulfo-Cy5-Alkyne labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of your labeled proteins for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to purify proteins after labeling with this compound?

A1: Purifying your protein after labeling is a critical step for several reasons:

  • Accurate Quantification: The presence of free, unconjugated this compound dye will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the labeling efficiency.[1]

  • Reduced Background Signal: Unbound dye can cause high background fluorescence in sensitive applications like ELISA, Western blotting, immunohistochemistry, and flow cytometry, which can obscure the specific signal from your labeled protein.[1]

  • Prevention of Non-Specific Interactions: Free dye molecules can bind non-covalently to other molecules in your sample, potentially leading to false-positive results.[1]

  • Improved Purity for Downstream Applications: For many sensitive applications, the purity of the labeled biomolecule is paramount for obtaining reliable and reproducible results.[1]

Q2: What are the most common methods for purifying this compound labeled proteins?

A2: The most widely used techniques for purifying fluorescently labeled proteins include:

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective at separating the larger labeled protein from the smaller, unconjugated dye molecules.

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this method can be used to capture the tagged protein while unbound dye is washed away.[2][3]

  • Spin Columns: These are a quick and convenient method for buffer exchange and removal of small molecules like free dye, often based on size exclusion principles.[4][5]

  • Dialysis: This method involves the diffusion of small molecules (like free dye) across a semi-permeable membrane while retaining the larger labeled protein.

Q3: How do I quantify the labeling efficiency after purification?

A3: The labeling efficiency, often expressed as the Degree of Substitution (DOS) or Degree of Labeling (DOL), can be calculated using UV-Vis spectrophotometry. You will need to measure the absorbance of your purified protein solution at 280 nm (for the protein) and at the absorbance maximum of Trisulfo-Cy5 (around 646 nm).

A correction factor is needed to account for the dye's absorbance at 280 nm. The following table summarizes the necessary parameters for this calculation.

ParameterValue
Protein Absorbance Wavelength 280 nm
Trisulfo-Cy5 Absorbance Max ~646 nm
Trisulfo-Cy5 Molar Extinction Coefficient (ε_dye) at 646 nm ~250,000 M⁻¹cm⁻¹[4]
Correction Factor (CF) for Cy5 at 280 nm ~0.017 - 0.08[4]

The calculation is as follows:

  • Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ * CF)] / ε_protein

  • Dye Concentration (M) = A₆₄₆ / ε_dye

  • Degree of Substitution (DOS) = Dye Concentration / Protein Concentration

Q4: What is the expected stability of my this compound labeled protein during purification?

A4: Trisulfo-Cy5 is a relatively stable dye. However, the stability of the labeled protein will largely depend on the intrinsic properties of your protein. It is important to use buffers and conditions that are optimal for your specific protein's stability (e.g., pH, ionic strength, presence of stabilizing agents). Avoid repeated freeze-thaw cycles of the labeled protein. For long-term storage, it is recommended to store the protein at -20°C or -80°C, possibly with a cryoprotectant like glycerol.

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence in downstream applications. Incomplete removal of free this compound dye.* Optimize your purification method. For SEC, ensure your column has adequate resolution to separate the protein from the free dye. For spin columns, consider a second pass.[4] * Increase the number of washes in affinity chromatography.
Low yield of labeled protein after purification. * The protein may be aggregating and precipitating. * The protein may be sticking to the chromatography resin or spin column. * The labeling reaction itself may have had a low yield.* Add detergents or adjust buffer conditions to prevent aggregation.[6] * Consult the manufacturer's instructions for your purification media to ensure compatibility with your protein and buffer. * Optimize the labeling reaction conditions (e.g., dye-to-protein ratio, reaction time).
The calculated Degree of Substitution (DOS) is too high or too low. * Too High: Presence of residual free dye. * Too Low: Inefficient labeling reaction or loss of label during purification.* Too High: Re-purify the sample to ensure all free dye is removed.[1] * Too Low: Optimize the initial labeling protocol. Ensure the click chemistry reaction components are fresh and active.
Labeled protein appears to have altered function or aggregation. * The fluorescent tag may be interfering with the protein's structure or active site.[7][8] * Over-labeling of the protein can lead to conformational changes and aggregation.* If possible, try labeling at a different site on the protein. * Reduce the dye-to-protein ratio in the labeling reaction to achieve a lower DOS.[9]

Experimental Protocols & Workflows

General Workflow for Labeling and Purification

The overall process involves an initial labeling reaction followed by a purification step to remove excess dye.

G cluster_0 Labeling Reaction cluster_1 Purification cluster_2 Analysis Azide-Modified Protein Azide-Modified Protein Click Chemistry Reaction Click Chemistry Reaction Azide-Modified Protein->Click Chemistry Reaction This compound This compound This compound->Click Chemistry Reaction Purification Method Choose Purification Method Click Chemistry Reaction->Purification Method SEC Size-Exclusion Chromatography Purification Method->SEC Size-based Affinity Affinity Chromatography Purification Method->Affinity Tag-based Spin Column Spin Column Purification Method->Spin Column Rapid Purified Labeled Protein Purified Labeled Protein SEC->Purified Labeled Protein Affinity->Purified Labeled Protein Spin Column->Purified Labeled Protein Analysis Quantification (DOS) & Downstream Apps Purified Labeled Protein->Analysis

Caption: Workflow for labeling and purifying proteins.

Protocol 1: Purification using Size-Exclusion Chromatography (SEC)

This method is ideal for separating the labeled protein from the much smaller free dye molecules.

  • Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with a buffer suitable for your protein's stability. The buffer should not contain components that interfere with downstream applications.

  • Sample Loading: Carefully load the entire volume of your labeling reaction mixture onto the top of the column.

  • Elution: Begin elution with the equilibration buffer. The labeled protein, being larger, will pass through the column more quickly and elute first. The smaller, free this compound will be retained longer and elute in later fractions.

  • Fraction Collection: Collect fractions and monitor the elution of the labeled protein and free dye. This can be done by measuring the absorbance of the fractions at 280 nm (for protein) and ~646 nm (for the Cy5 dye).

  • Pooling Fractions: Pool the fractions that contain the labeled protein (will have absorbance at both 280 nm and 646 nm) and are free of the unconjugated dye (which will only have absorbance at 646 nm).

G Start Start Equilibrate Column Equilibrate SEC Column Start->Equilibrate Column Load Sample Load Labeling Reaction Mixture Equilibrate Column->Load Sample Elute & Collect Elute with Buffer and Collect Fractions Load Sample->Elute & Collect Monitor Fractions Monitor A280 & A646 Elute & Collect->Monitor Fractions Labeled Protein Peak Fractions with both A280 and A646 Monitor Fractions->Labeled Protein Peak Protein Elutes First Free Dye Peak Fractions with only A646 Monitor Fractions->Free Dye Peak Dye Elutes Later Pool Fractions Pool Labeled Protein Fractions Labeled Protein Peak->Pool Fractions End End Pool Fractions->End

Caption: Size-Exclusion Chromatography workflow.

Protocol 2: Purification using Spin Columns

This is a rapid method for removing free dye.

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This usually involves centrifuging the column to remove the storage buffer.

  • Equilibration: Equilibrate the column with a suitable buffer for your protein.

  • Sample Loading: Load your labeling reaction mixture onto the center of the resin bed.

  • Centrifugation: Centrifuge the column as per the manufacturer's protocol. The eluate will contain your purified, labeled protein. The free dye will be retained in the column resin. For very efficient dye removal, a second pass through a fresh column may be beneficial.[4]

G Start Start Prep Column Prepare Spin Column (remove storage buffer) Start->Prep Column Equilibrate Equilibrate with Desired Buffer Prep Column->Equilibrate Load Sample Load Labeling Reaction Mixture Equilibrate->Load Sample Centrifuge Centrifuge per Protocol Load Sample->Centrifuge Collect Eluate Collect Purified Labeled Protein Centrifuge->Collect Eluate Decision Is a second pass needed? Collect Eluate->Decision Decision->Load Sample Yes, on new column End End Decision->End No

Caption: Spin Column purification workflow.

References

Validation & Comparative

A Head-to-Head Battle in the Nanoscale World: Trisulfo-Cy5-Alkyne vs. Alexa Fluor 647 Alkyne for STORM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the choice of fluorophore is paramount to achieving stunning, high-fidelity images. Stochastic Optical Reconstruction Microscopy (STORM) pushes the boundaries of optical resolution, and the performance of the fluorescent probes used is a critical determinant of success. This guide provides an in-depth, objective comparison of two popular alkyne-functionalized far-red dyes for STORM imaging: Trisulfo-Cy5-Alkyne and the industry-standard Alexa Fluor 647 Alkyne.

This comparison delves into their photophysical properties, performance in STORM imaging, and the experimental protocols necessary for their successful implementation. By presenting quantitative data and detailed methodologies, this guide aims to equip researchers with the knowledge to make an informed decision for their specific experimental needs.

At a Glance: Key Performance Metrics

While direct head-to-head quantitative STORM performance data for this compound is limited in publicly available literature, we can infer its characteristics based on its core structure, Cy5, a well-studied fluorophore for STORM. The following table summarizes the key photophysical and STORM performance parameters for both dyes.

PropertyThis compoundAlexa Fluor 647 AlkyneReferences
Excitation Maximum ~646 nm~650 nm[1][2]
Emission Maximum ~662 nm~665 nm[1][2]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~250,000~270,000[1][2]
Relative Brightness GoodExcellent[3][4][5]
Photostability GoodExcellent[3][4][5]
Photon Output per switching event Good (inferred from Cy5)High (e.g., ~3,000 - 6,000 photons)[6][7]
On/Off Duty Cycle Low (inferred from Cy5)Low[6][8]
Blinking Kinetics Suitable for dSTORM (inferred from Cy5)Excellent for dSTORM[6][8][9]
Recommended STORM Buffer Thiol-based (e.g., MEA, BME) with oxygen scavengerThiol-based (e.g., MEA, BME) with oxygen scavenger[6][10][11]

Note: Quantitative STORM performance metrics for this compound are largely inferred from data on Cy5 and its derivatives. Alexa Fluor 647 is widely recognized for its superior brightness and photostability compared to Cy5.[3][4][5] The trisulfonation of the Cy5 core in this compound increases its hydrophilicity, which can be advantageous in aqueous labeling environments.

Diving Deeper: A Performance Showdown

Alexa Fluor 647: The Reigning Champion

Alexa Fluor 647 has established itself as the gold standard for single-color dSTORM imaging.[6][8][12] Its exceptional photophysical properties translate directly to high-quality super-resolution images. Key advantages include:

  • High Photon Output: Alexa Fluor 647 molecules emit a large number of photons per switching event, which is crucial for achieving high localization precision.[6][7]

  • Low Duty Cycle: The dye spends a minimal amount of time in the "on" state, reducing the likelihood of overlapping signals from adjacent molecules and allowing for dense labeling.[6][8]

  • Robust Photostability: Alexa Fluor 647 is more resistant to photobleaching than Cy5, enabling the collection of a larger number of frames and more complete structural reconstructions.[3][4][5]

Trisulfo-Cy5: A Worthy Contender

As a derivative of Cy5, this compound is expected to exhibit good performance in dSTORM. Cy5 itself is a capable STORM dye, and the addition of three sulfonate groups in the "trisulfo" variant enhances its water solubility. This can be beneficial for labeling protocols in aqueous buffers, potentially reducing non-specific binding and aggregation. While it may not consistently reach the same level of brightness and photostability as Alexa Fluor 647, this compound remains a viable and often more cost-effective alternative.

Experimental Corner: Protocols for Success

Successful STORM imaging relies on meticulous sample preparation and the use of appropriate imaging buffers. The following sections provide detailed protocols for labeling with alkyne-functionalized dyes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and for preparing a standard STORM imaging buffer.

Experimental Workflow: From Labeling to Imaging

The overall process for STORM imaging using alkyne-functionalized dyes involves several key steps, from introducing an azide-bearing molecule into your sample to the final image reconstruction.

STORM_Workflow General Experimental Workflow for STORM Imaging cluster_sample_prep Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis Fixation Cell/Tissue Fixation & Permeabilization Azide_Intro Introduction of Azide Moiety (e.g., metabolic labeling, antibody staining) Fixation->Azide_Intro Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Intro->Click_Reaction Washing Washing to Remove Unbound Dye Click_Reaction->Washing Buffer_Prep Preparation of STORM Imaging Buffer Washing->Buffer_Prep Image_Acquisition Image Acquisition (TIRF or other suitable microscopy) Buffer_Prep->Image_Acquisition Localization Single-Molecule Localization Image_Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction

Caption: A generalized workflow for STORM imaging.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling

This protocol describes a general procedure for labeling azide-modified biomolecules with alkyne-functionalized fluorescent dyes like this compound or Alexa Fluor 647 Alkyne.

Materials:

  • Azide-modified sample (e.g., cells with metabolically incorporated azido sugars, or proteins labeled with azide-functionalized antibodies)

  • Alkyne-functionalized dye (this compound or Alexa Fluor 647 Alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Dye-Alkyne: Prepare a 1-10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 20-50 mM stock solution in water.

    • THPTA: Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100-300 mM stock solution in water immediately before use.

  • Labeling Reaction:

    • To your azide-modified sample in a suitable buffer, add the alkyne-functionalized dye to the desired final concentration (typically 2-20 µM).

    • Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio.

    • Add the CuSO₄:THPTA premix to the sample to a final CuSO₄ concentration of 50-200 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • After incubation, wash the sample thoroughly with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20) to remove unbound dye. Repeat the washing steps at least three times.

Protocol 2: STORM Imaging Buffer Preparation

A standard STORM imaging buffer for far-red dyes like Cy5 and Alexa Fluor 647 typically contains a thiol and an oxygen scavenging system.[6][11]

Materials:

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX solution: 14 mg Glucose Oxidase and 50 µL of 17 mg/mL Catalase in 200 µL of Buffer A.

  • Thiol: 2-mercaptoethanol (BME) or Cysteamine (MEA)

Procedure:

  • Prepare GLOX solution: Dissolve the glucose oxidase and catalase in Buffer A. This solution can be stored at 4°C for up to a week.

  • Prepare Imaging Buffer (just before use):

    • For BME-containing buffer: To 690 µL of Buffer B, add 7 µL of GLOX solution and 7 µL of BME.

    • For MEA-containing buffer: To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1M MEA solution (pH 7.5-8.5).

  • Image the Sample: Replace the storage buffer of your labeled sample with the freshly prepared STORM imaging buffer immediately before mounting on the microscope.

Visualizing the Process: Click Chemistry and STORM Photoswitching

To better understand the underlying mechanisms, the following diagrams illustrate the click chemistry reaction and the photoswitching principle of dSTORM.

Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Molecule_Azide Biomolecule-N₃ Plus + Molecule_Azide->Plus Dye_Alkyne Dye-C≡CH Arrow Cu(I) catalyst Plus->Dye_Alkyne Product Biomolecule-Triazole-Dye Arrow->Product

Caption: The CuAAC reaction covalently links the dye to the biomolecule.

dSTORM_Blinking dSTORM Photoswitching Mechanism On ON (Fluorescent) Off OFF (Dark State) On->Off Excitation Laser (e.g., 647 nm) + Thiol Off->On Thermal Relaxation / Low-power UV light (e.g., 405 nm)

References

A Comparative Analysis of Trisulfo-Cy5-Alkyne: Unveiling its Brightness and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bio-conjugation and fluorescence imaging, the selection of a suitable fluorophore is paramount to experimental success. Trisulfo-Cy5-Alkyne, a member of the cyanine dye family, is a popular choice for labeling biomolecules via click chemistry. This guide provides a comparative analysis of this compound's performance, specifically its quantum yield and brightness, against other commonly used fluorescent dyes in the far-red spectrum. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Comparison of Fluorophore Performance

The brightness of a fluorophore is a critical parameter for assessing its performance in imaging applications. It is the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Below is a summary of the photophysical properties of this compound and other comparable dyes.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Calculated Brightness (ε * Φ)Excitation Max (nm)Emission Max (nm)
This compound 250,000[1][2][3][4]~0.27 (estimated)¹~67,500646[1][4][5]662[1][4][5]
diSulfo-Cy5-Alkyne271,000[5]0.28[5]75,880646[5]662[5]
Cy5250,000[2][3]0.27[6][7]67,500~650[6]~670[6]
Alexa Fluor™ 647270,0000.33[6]89,100650[6]670[6]

¹The quantum yield for this compound is not consistently published by manufacturers. The value presented is an estimation based on the quantum yield of the parent Cy5 dye and its sulfonated derivatives. The addition of sulfo groups generally enhances aqueous solubility and can slightly improve quantum yield and photostability.[]

Understanding Fluorophore Brightness

The relationship between molar extinction coefficient, quantum yield, and the resulting brightness is fundamental to fluorophore performance. An ideal fluorophore possesses both a high molar extinction coefficient, to absorb a large amount of excitation light, and a high quantum yield, to efficiently convert that absorbed light into a fluorescent signal.

G cluster_0 Factors Determining Brightness cluster_1 Implications A Molar Extinction Coefficient (ε) C Brightness A->C Light Absorption B Quantum Yield (Φ) B->C Emission Efficiency D High Signal-to-Noise Ratio C->D E Improved Sensitivity C->E F Lower Required Concentration C->F

Figure 1. The relationship between key photophysical properties and their impact on fluorescence imaging.

Experimental Protocols

The determination of fluorescence quantum yield is a critical experiment for characterizing and comparing fluorescent dyes. The most common approach is the relative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard fluorescent dye.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test sample (this compound)

  • Standard dye with known quantum yield in the same spectral region (e.g., Rhodamine 101)

  • Appropriate solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the test sample and the standard dye in the chosen solvent. The concentrations should be prepared such that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to minimize inner filter effects.[9]

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard. The integrated fluorescence intensity (the area under the emission curve) is then calculated for each solution.[9]

  • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard dye.

  • Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the test sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • η is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term becomes 1.

G cluster_workflow Quantum Yield Measurement Workflow A Prepare Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Fluorometer) B->C D Plot Intensity vs. Absorbance C->D E Calculate Slopes D->E F Calculate Quantum Yield E->F

Figure 2. A typical experimental workflow for the relative determination of fluorescence quantum yield.

Conclusion

This compound exhibits a high molar extinction coefficient, a hallmark of cyanine dyes, contributing to its excellent brightness.[] While its quantum yield is moderate compared to some other classes of dyes, the overall brightness makes it a robust choice for a variety of fluorescence-based applications. The presence of three sulfonate groups significantly enhances its water solubility, which is a crucial advantage for biological labeling, preventing aggregation and non-specific binding. When compared to spectrally similar dyes like Alexa Fluor™ 647, this compound offers a competitive performance, particularly when considering its utility in click chemistry applications. The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the desired conjugation chemistry, photostability requirements, and the optical setup available.

References

performance of Trisulfo-Cy5-Alkyne in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trisulfo-Cy5-Alkyne with other popular fluorescent dyes for advanced microscopy techniques. We present a detailed analysis of its performance in super-resolution (STORM), structured illumination (SIM), and confocal microscopy, supported by experimental data and protocols to aid in the selection of the optimal reagent for your research needs.

Introduction to this compound

This compound is a bright, far-red fluorescent dye functionalized with an alkyne group for facile and specific labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The presence of three sulfonate groups significantly enhances its water solubility, minimizing aggregation and improving its performance in aqueous buffers commonly used in biological imaging. Its spectral properties in the far-red region of the spectrum are advantageous for minimizing autofluorescence from biological samples.

Performance in Key Microscopy Techniques

Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) demands fluorophores with robust photoswitching characteristics. While Cy5 dyes, in general, are workhorses for STORM, their performance can be influenced by the imaging buffer and the specific molecular structure. This compound, with its high water solubility, is expected to perform reliably in the aqueous blinking buffers essential for STORM.

Compared to its alternatives, Alexa Fluor 647 has demonstrated superior photostability and brightness in many STORM applications.[1] ATTO 647N is also a strong contender, known for its high quantum yield and photostability, making it well-suited for single-molecule detection.

Structured Illumination Microscopy (SIM)

SIM requires bright and photostable fluorophores to withstand the multiple exposures required for image reconstruction. The high quantum yield and good photostability of Cy5 derivatives make this compound a suitable candidate for SIM. Its far-red emission is also beneficial for reducing phototoxicity in live-cell SIM experiments.

Confocal Microscopy

In conventional confocal microscopy, the brightness and photostability of the fluorophore are paramount for achieving high-quality images with good signal-to-noise ratios. This compound's high extinction coefficient and emission in a spectral region with low cellular autofluorescence make it an excellent choice for this technique.

Quantitative Data Comparison

The following table summarizes the key photophysical properties of this compound and its common alternatives.

PropertyThis compoundAlexa Fluor 647 AlkyneATTO 647N Alkyne
Excitation Max (nm) ~646~650~646
Emission Max (nm) ~662~665~664
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~239,000~150,000
Quantum Yield ~0.28 (for diSulfo-Cy5)~0.33~0.65
Key Advantages High water solubility, cost-effectiveHigh photostability and brightnessHigh quantum yield and photostability
Key Disadvantages Lower photostability than Alexa Fluor 647Higher costHigher cost

Experimental Protocols

Detailed methodologies for utilizing this compound in various microscopy applications are provided below. These protocols are starting points and may require optimization for specific experimental conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the general procedure for labeling azide-modified biomolecules with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the dye

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

  • Prepare a stock solution of THPTA (e.g., 250 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

  • In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in PBS.

  • Add the CuSO₄:THPTA premix (prepare by mixing CuSO₄ and THPTA at a 1:5 molar ratio).

  • Initiate the reaction by adding sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye and catalyst.

CuAAC_Labeling_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification azide_biomolecule Azide-modified Biomolecule reaction_mix Combine in PBS azide_biomolecule->reaction_mix trisulfo_cy5 This compound trisulfo_cy5->reaction_mix catalyst_premix CuSO4:THPTA Premix catalyst_premix->reaction_mix ascorbate Sodium Ascorbate ascorbate->reaction_mix incubation Incubate RT, 1-2h (Protect from light) reaction_mix->incubation purification Purify Labeled Biomolecule incubation->purification labeled_product Trisulfo-Cy5 Labeled Biomolecule purification->labeled_product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
STORM Imaging Protocol

Blinking Buffer Preparation (Glox-Thiol Buffer):

  • Buffer A: 10% (w/v) Glucose, 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Store at 4°C.

  • Buffer B: 0.5 mg/mL Glucose Oxidase, 40 µg/mL Catalase in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl. Prepare fresh.

  • Imaging Buffer: To Buffer A, add Buffer B (1:100 v/v) and 10-50 mM β-mercaptoethanol (BME) or 10 mM MEA. The optimal thiol concentration should be determined empirically.

Imaging Procedure:

  • Immobilize the Trisulfo-Cy5-labeled sample on a high-precision coverslip.

  • Add the freshly prepared STORM imaging buffer.

  • Seal the sample to prevent oxygen re-entry.

  • Image on a STORM-capable microscope equipped with a ~647 nm laser for excitation and a ~405 nm laser for reactivation (if needed).

  • Use high laser power (e.g., 2-10 kW/cm²) to induce photoswitching of the Trisulfo-Cy5 molecules.

  • Acquire a time series of 10,000-100,000 frames with a short exposure time (e.g., 10-30 ms).

  • Reconstruct the super-resolution image from the localized single-molecule events.

SIM Imaging Protocol

Imaging Medium:

  • For fixed cells, use a mounting medium with an appropriate refractive index (e.g., Prolong Glass, Vectashield).

  • For live cells, use an appropriate imaging medium (e.g., phenol red-free DMEM) supplemented with an oxygen scavenger system if necessary to reduce phototoxicity.

Imaging Procedure:

  • Prepare the Trisulfo-Cy5-labeled sample on a high-precision coverslip.

  • Mount the sample in the appropriate imaging medium.

  • Image on a SIM microscope using a ~640 nm laser for excitation.

  • Acquire a series of raw images with different illumination patterns.

  • Process the raw data using the manufacturer's software to reconstruct the super-resolved image.

Confocal Microscopy Protocol

Mounting Medium:

  • Use an antifade mounting medium to minimize photobleaching (e.g., Prolong Gold, VECTASHIELD HardSet).

Imaging Procedure:

  • Prepare the Trisulfo-Cy5-labeled sample on a glass slide and mount with a coverslip using an antifade mounting medium.

  • Image on a confocal microscope equipped with a ~633 nm or ~647 nm laser line for excitation.

  • Set the emission detection window to capture the fluorescence of Trisulfo-Cy5 (e.g., 660-720 nm).

  • Optimize laser power, gain, and pinhole size to obtain a high-quality image with minimal photobleaching.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling and imaging with this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis azide_incorporation Incorporate Azide into Biomolecule of Interest labeling Label with this compound (CuAAC Reaction) azide_incorporation->labeling purification Purify Labeled Sample labeling->purification confocal Confocal purification->confocal sim SIM purification->sim storm STORM purification->storm image_analysis Image Processing and Analysis confocal->image_analysis sim->image_analysis storm->image_analysis results Biological Insights image_analysis->results

General workflow for labeling and imaging with this compound.

Conclusion

This compound is a versatile and highly water-soluble far-red fluorescent dye suitable for a range of microscopy applications. Its key advantage lies in its utility for click chemistry-based labeling, offering high specificity and efficiency. While alternatives like Alexa Fluor 647 may offer superior photostability and brightness for demanding super-resolution applications, this compound provides a robust and cost-effective option, particularly for confocal and SIM microscopy. The choice of fluorophore should be guided by the specific requirements of the experiment, including the desired resolution, sensitivity, and budget.

References

A Comparative Guide to the Labeling Specificity of Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in proteomics, drug development, and other molecular biology applications, the specific and efficient labeling of target biomolecules is paramount. Trisulfo-Cy5-Alkyne has emerged as a popular fluorescent probe for this purpose, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This guide provides an objective comparison of this compound's labeling specificity and performance against other common fluorescent alkyne probes, supported by experimental data and detailed protocols.

Performance Comparison of Fluorescent Alkyne Probes

The choice of a fluorescent alkyne probe can significantly impact the sensitivity and specificity of an experiment. Here, we compare the key photophysical and chemical properties of this compound with two other spectrally similar and commonly used alternatives: Alexa Fluor 647 Alkyne and CF® 647 Dye Alkyne.

PropertyThis compoundAlexa Fluor 647 AlkyneCF® 647 Dye Alkyne
Excitation Max (nm) ~646[1]~650~650[2]
Emission Max (nm) ~662[1]~668~665[2]
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[3]~270,000~240,000[2]
Quantum Yield Good[4]0.33[5][6]Not specified
Key Features Highly water-soluble due to trisulfonation, reducing aggregation.[4]High photostability and brightness, less prone to quenching at high degrees of labeling.[6][7]High photostability and brightness.[8]

Experimental Validation of Labeling Specificity

The specificity of this compound labeling is fundamentally derived from the bio-orthogonal nature of the CuAAC reaction. This reaction is highly specific between the alkyne group of the dye and an azide group that has been metabolically or chemically incorporated into the target biomolecule.

A standard method to validate this specificity involves the metabolic labeling of glycoproteins with an azido sugar, such as N-azidoacetylgalactosamine (GalNAz). The azide group is incorporated into the glycan structures of proteins. Subsequent reaction with an alkyne-functionalized dye should only occur in cells that have been fed the azido sugar.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the labeling specificity of this compound.

G cluster_0 Cell Culture & Metabolic Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Analysis A Plate cells B Add Azido Sugar (+ Control) A->B C Add Natural Sugar (- Control) A->C D Incubate for 24-72h B->D C->D E Lyse cells D->E F Determine protein concentration E->F G Add this compound F->G H Add Copper Catalyst (CuSO4) & Reducing Agent (Ascorbate) G->H I No Catalyst Control G->I J SDS-PAGE H->J I->J K In-gel Fluorescence Scan J->K L Total Protein Stain (e.g., Coomassie, SYPRO Ruby) K->L

A flowchart of the experimental workflow for validating this compound labeling specificity.

Experimental Protocols

Metabolic Labeling of Cells with Azido Sugars

This protocol is adapted for labeling glycoproteins in cultured mammalian cells.

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) on a 6-well plate and grow to 70-80% confluency.

  • Metabolic Labeling:

    • For the experimental group, replace the culture medium with fresh medium containing 25-50 µM of an acetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz).

    • For the negative control group, replace the medium with fresh medium containing the corresponding natural sugar (e.g., ManNAc, GalNAc) at the same concentration.

  • Incubation: Incubate the cells for 24-72 hours under normal growth conditions (37°C, 5% CO2).[9]

  • Cell Lysis:

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction and In-Gel Fluorescence Analysis
  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 µg of cell lysate

    • This compound (final concentration of 50-100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration of 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM)

    • Copper(II) sulfate (CuSO4) (final concentration of 1 mM)

    • Sodium ascorbate (final concentration of 1 mM) - prepare fresh and add last to initiate the reaction.

    • Negative Control: Prepare a reaction mixture without copper sulfate.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional): Precipitate the labeled protein using a methanol/chloroform precipitation method to remove excess dye and reaction components.

  • SDS-PAGE:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

  • In-Gel Fluorescence Scanning:

    • Rinse the gel with water.

    • Scan the gel using a fluorescence imager with an excitation source and emission filter appropriate for Cy5 (e.g., ~633 nm excitation and ~670 nm emission).[10]

  • Total Protein Staining: After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize the total protein loading in each lane.[11]

Interpreting the Results

  • High Specificity: A strong fluorescent signal should be observed only in the lanes corresponding to cells metabolically labeled with the azido sugar and reacted with this compound in the presence of the copper catalyst.

  • Low Background: The negative control lanes (natural sugar, no catalyst) should show minimal to no fluorescence. This indicates that the dye does not non-specifically react with cellular components. Some faint background may be observed, but it should be significantly lower than the specific signal.[11]

  • Loading Control: The total protein stain should show equal protein loading across all lanes.

By following these protocols and comparing the results with alternative probes, researchers can confidently validate the specificity of this compound labeling for their specific applications.

References

Navigating the Maze: A Comparative Guide to the Cross-Reactivity of Trisulfo-Cy5-Alkyne in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of target molecules in complex biological milieu is paramount. The choice of a fluorescent probe for bioorthogonal click chemistry applications can significantly impact the reliability and interpretation of experimental results. This guide provides an objective comparison of Trisulfo-Cy5-Alkyne's performance, particularly its cross-reactivity, against other common fluorescent alkyne probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

This compound is a popular choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to its high water solubility, attributed to the three sulfonate groups, and its bright fluorescence in the far-red spectrum. These properties are intended to minimize non-specific interactions and aggregation in aqueous environments like cell lysates. However, understanding the potential for off-target binding is crucial for accurate data interpretation.

Performance Comparison of Fluorescent Alkyne Probes

The ideal fluorescent alkyne probe should exhibit high reactivity with its azide target while displaying minimal interaction with other biological molecules. Non-specific binding can lead to high background signals, reducing the signal-to-noise ratio and potentially leading to false-positive results.

While direct head-to-head quantitative comparisons of the cross-reactivity of various alkyne-fluorophores in the literature are limited, the inherent properties of the fluorophores and the nature of the click chemistry reaction provide valuable insights. Evidence from studies utilizing similar sulfonated cyanine-alkyne dyes, such as in "Click-DIGE" experiments, demonstrates a high degree of specificity for azide-labeled proteins in complex cell lysates, with only trace amounts of non-specific background observed.[1]

This guide focuses on a qualitative and semi-quantitative comparison of this compound with two other widely used classes of fluorescent alkynes: Alexa Fluor-Alkynes and BODIPY-Alkynes.

FeatureThis compoundAlexa Fluor 647 AlkyneBODIPY FL Alkyne
Fluorophore Class CyanineCyanineBoron-dipyrromethene
Excitation/Emission (nm) ~646 / ~662~650 / ~668~505 / ~513
Key Advantages High water solubility, bright fluorescence.High photostability, less prone to self-quenching at high labeling densities.Small size, low sensitivity to environmental polarity.
Reported Non-Specific Binding Low in complex lysates, primarily due to high sulfonation reducing hydrophobic interactions. Trace non-specific labeling observed in CuAAC reactions.[2]Generally low, with performance dependent on the specific Alexa Fluor dye.Can exhibit some non-specific binding to hydrophobic proteins and lipids due to its relatively nonpolar nature.
Primary Mechanism of Non-Specific Binding Weak, catalyst-dependent interactions with proteins.[2]Hydrophobic interactions (less pronounced than with less sulfonated cyanines).Hydrophobic interactions with proteins and lipids.

Experimental Data Summary

A key experiment to assess the cross-reactivity of a fluorescent alkyne probe is to compare the labeling of a biological sample containing azide-modified molecules with a control sample lacking these modifications.

Experimental Setup:

  • Positive Sample: Cell lysate containing proteins metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).

  • Negative Control Sample: Cell lysate from cells cultured without the azide-containing amino acid.

  • Labeling: Both lysates are subjected to the same CuAAC reaction conditions with the fluorescent alkyne probe.

  • Analysis: Labeled proteins are separated by SDS-PAGE, and in-gel fluorescence is quantified.

Expected Results:

Fluorescent Alkyne ProbePositive Sample (AHA-labeled)Negative Control (Unlabeled)Signal-to-Noise Ratio (Positive/Negative)
This compound Strong, specific bands corresponding to newly synthesized proteins.Faint background bands, indicating minimal non-specific labeling.[2]High
Alexa Fluor 647 Alkyne Strong, specific bands.Low background, comparable to or slightly better than this compound due to superior photophysical properties.Very High
BODIPY FL Alkyne Specific bands, but potentially higher background smearing due to hydrophobic interactions.Noticeable background labeling of abundant proteins.Moderate to High

These expected outcomes are based on the known properties of the fluorophore classes. The high degree of sulfonation in this compound and the optimized structure of Alexa Fluor dyes generally lead to lower non-specific binding in aqueous environments compared to the more hydrophobic BODIPY dyes.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound in your specific experimental system, the following detailed protocol for a control experiment is recommended.

Protocol for Quantifying Non-Specific Binding of Fluorescent Alkyne Probes in Cell Lysates

1. Preparation of Cell Lysates:

  • Azide-labeled Lysate (+Azide): Culture cells in the presence of an azide-containing metabolic label (e.g., 50 µM L-azidohomoalanine for 4-24 hours to label newly synthesized proteins). Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Control Lysate (-Azide): Culture and process cells under identical conditions but without the azide-containing metabolic label.

  • Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

2. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction:

  • For each reaction, use 50 µg of protein lysate in a final volume of 50 µL.

  • Prepare a fresh click-chemistry reaction mix. For each reaction, add the following components in order:

    • Protein Lysate (either +Azide or -Azide): to a final concentration of 1 mg/mL.

    • This compound (or alternative fluorescent alkyne): to a final concentration of 10-50 µM.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): to a final concentration of 1 mM.

    • Copper(II) Sulfate (CuSO₄): to a final concentration of 0.1 mM.

    • Sodium Ascorbate (freshly prepared): to a final concentration of 1 mM.

  • Incubate the reactions for 1 hour at room temperature, protected from light.

3. Protein Precipitation and Sample Preparation for SDS-PAGE:

  • Precipitate the proteins from the reaction mixture using a methanol/chloroform precipitation method to remove excess reagents.

  • Wash the protein pellet with cold methanol.

  • Resuspend the protein pellet in 1X SDS-PAGE loading buffer.

4. In-Gel Fluorescence Analysis:

  • Separate the labeled proteins on a polyacrylamide gel.

  • Image the gel using a fluorescence scanner with appropriate excitation and emission filters for the chosen fluorophore.

  • After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the total protein loading.

5. Data Analysis:

  • Quantify the fluorescence intensity of the entire lane for both the +Azide and -Azide samples using image analysis software (e.g., ImageJ).

  • Normalize the fluorescence intensity to the total protein loading determined by the Coomassie stain.

  • Calculate the signal-to-noise ratio by dividing the normalized fluorescence of the +Azide sample by the normalized fluorescence of the -Azide sample.

Visualizations

experimental_workflow cluster_lysate Cell Lysate Preparation cluster_click Click Chemistry Reaction cluster_analysis Analysis azide + Azide (Metabolic Labeling) click_azide CuAAC with This compound azide->click_azide no_azide - Azide (Control) click_no_azide CuAAC with This compound no_azide->click_no_azide sds_page SDS-PAGE click_azide->sds_page click_no_azide->sds_page fluorescence In-Gel Fluorescence Scanning sds_page->fluorescence coomassie Total Protein Staining fluorescence->coomassie quantification Quantification & Signal-to-Noise Ratio coomassie->quantification

Caption: Workflow for assessing the cross-reactivity of fluorescent alkyne probes.

signaling_pathway cluster_labeling Bioorthogonal Labeling cluster_detection Detection cluster_nonspecific Potential Cross-Reactivity Azide Azide-modified Biomolecule Click CuAAC (Copper(I) Catalyst) Azide->Click Alkyne This compound Alkyne->Click Cross_reactivity Non-specific Binding Alkyne->Cross_reactivity Labeled_Protein Fluorescently Labeled Biomolecule Click->Labeled_Protein Detection Fluorescence Detection Labeled_Protein->Detection Non_target Non-target Protein Non_target->Cross_reactivity

Caption: Bioorthogonal labeling and potential for cross-reactivity.

Conclusion

This compound stands as a robust tool for bioorthogonal labeling in complex biological samples, largely due to its high water solubility which mitigates non-specific hydrophobic interactions. While trace amounts of non-specific labeling can occur in the presence of the copper catalyst, the overall signal-to-noise ratio is generally high. For applications demanding the utmost photostability and brightness, especially at high labeling densities, alternatives such as Alexa Fluor 647 Alkyne may offer an advantage. The choice of fluorescent alkyne should be guided by the specific requirements of the experiment, including the sensitivity needed and the potential for background interference from the biological sample. Performing the recommended control experiments is crucial for validating the specificity of labeling in your system.

References

A Comparative Guide to Trisulfo-Cy5-Alkyne and Other Far-Red Dyes for High Signal-to-Noise Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for bioimaging, the selection of a dye with a high signal-to-noise ratio (SNR) is paramount. This guide provides a detailed comparison of Trisulfo-Cy5-Alkyne with other commercially available far-red fluorescent dyes, focusing on the key performance indicators that contribute to a high SNR. The information presented is based on a comprehensive review of available product specifications and scientific literature.

Executive Summary

This compound is a sulfonated, water-soluble cyanine dye functionalized with an alkyne group for facile conjugation to biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its performance is benchmarked against other popular far-red dyes, notably Alexa Fluor 647 Alkyne and DyLight 650 Alkyne. While direct, peer-reviewed comparisons of the signal-to-noise ratio are limited, an objective assessment can be made by evaluating the principal factors that govern this critical parameter: intrinsic brightness (a product of molar extinction coefficient and quantum yield) and the propensity for generating background signal (influenced by non-specific binding and photostability).

Based on available data, Alexa Fluor 647 Alkyne generally exhibits superior photostability, a crucial factor for minimizing signal degradation and background noise during prolonged imaging experiments. This compound, with its high molar extinction coefficient and the benefits of sulfonation in reducing non-specific binding, remains a strong contender, particularly in applications where high initial brightness is a key consideration.

Quantitative Comparison of Far-Red Dyes

The following table summarizes the key spectroscopic properties of this compound and its alternatives. A higher molar extinction coefficient and quantum yield contribute to a brighter fluorophore, which is a primary determinant of signal intensity.

PropertyThis compoundAlexa Fluor 647 AlkyneDyLight 650 Alkyne
Excitation Max (nm) ~646[1][2]~650~652
Emission Max (nm) ~662-670[1]~668~670
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~250,000[1][2]~270,000~250,000
Quantum Yield (Φ) ~0.27 (estimated for Cy5 in aqueous solution)[3]~0.33~0.20
Solubility High (sulfonated)High (sulfonated)High (sulfonated)
Reactive Group AlkyneAlkyneAlkyne

Note: The quantum yield of fluorescent dyes can be highly dependent on their local environment and conjugation state. The value for this compound is an estimate based on the parent Cy5 dye.

Factors Influencing Signal-to-Noise Ratio

A high signal-to-noise ratio is achieved by maximizing the signal from the target of interest while minimizing background noise. The following sections delve into the characteristics of this compound that influence these two components.

Signal Intensity: The Role of Brightness

The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.

  • Molar Extinction Coefficient: this compound boasts a high molar extinction coefficient of approximately 250,000 cm⁻¹M⁻¹, comparable to other leading far-red dyes.[1][2] This indicates a high efficiency in absorbing excitation light.

  • Quantum Yield: While the exact quantum yield for this compound is not readily published, the parent Cy5 dye has a quantum yield of around 0.27 in aqueous solutions.[3] It is important to note that the quantum yield of cyanine dyes can be sensitive to their environment and conjugation to biomolecules, sometimes leading to quenching.

Background Noise: The Impact of Sulfonation and Photostability

Minimizing background fluorescence is crucial for achieving a high SNR. Key factors include non-specific binding and photostability.

  • Sulfonation and Non-Specific Binding: this compound is a triply sulfonated dye. Sulfonation increases the hydrophilicity of the dye molecule, which can reduce non-specific binding to cellular components and hydrophobic surfaces, thereby lowering background fluorescence.

  • Photostability: Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical factor for SNR, especially in imaging applications that require long or repeated exposures. Studies have shown that Alexa Fluor dyes, including Alexa Fluor 647, are generally more photostable than their cyanine counterparts like Cy5. Photobleaching not only reduces the desired signal but can also contribute to background noise.

Experimental Methodologies

To provide a framework for the objective comparison of these dyes, we present a detailed protocol for a typical cell labeling and fluorescence microscopy experiment designed to evaluate the signal-to-noise ratio.

Protocol 1: Labeling of Cellular Proteins via Click Chemistry

This protocol describes the labeling of azide-modified proteins in fixed cells with an alkyne-containing fluorescent dye.

  • Cell Culture and Fixation:

    • Culture cells of interest on glass-bottom imaging dishes.

    • Induce the expression of an azide-containing protein or metabolically label proteins with an azide-bearing amino acid analog.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 100 µL reaction, combine:

      • 5 µL of a 10 mM solution of the alkyne dye (e.g., this compound) in DMSO.

      • 10 µL of a 50 mM solution of copper(II) sulfate.

      • 10 µL of a 250 mM solution of a copper(I)-stabilizing ligand (e.g., THPTA).

      • 10 µL of a 500 mM solution of a reducing agent (e.g., sodium ascorbate), freshly prepared.

      • 65 µL of PBS.

    • Add the click reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS containing 1% BSA.

    • Counterstain nuclei with DAPI, if desired.

    • Wash three times with PBS.

    • Mount the coverslips with an anti-fade mounting medium.

Protocol 2: Evaluation of Signal-to-Noise Ratio in Fluorescence Microscopy
  • Image Acquisition:

    • Use a confocal or widefield fluorescence microscope equipped with appropriate laser lines and emission filters for the far-red dyes being compared.

    • For each dye, acquire images of labeled cells using identical settings for laser power, exposure time, and detector gain.

    • Acquire images of at least 10-15 different fields of view for each condition to ensure statistical significance.

    • As a control, acquire images of unlabeled cells under the same conditions to determine the level of autofluorescence.

  • Image Analysis and SNR Calculation:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

    • For each image, define a region of interest (ROI) that encompasses the specific cellular structures labeled with the dye (the "signal").

    • Measure the mean fluorescence intensity within the signal ROI.

    • Define another ROI in a background area of the same image that does not contain any labeled structures.

    • Measure the mean fluorescence intensity and the standard deviation of the intensity in the background ROI.

    • Calculate the signal-to-noise ratio using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

    • Compare the calculated SNR values for each of the tested dyes.

Visualizing the Workflow

Click Chemistry Labeling Workflow

Click_Chemistry_Workflow cluster_cell_prep Cell Preparation cluster_click_reaction Click Reaction cluster_imaging Imaging Fixation Cell Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Azide_Protein Azide-Modified Protein in Cell Permeabilization->Azide_Protein Reaction Covalent Bond Formation (Triazole Linkage) Azide_Protein->Reaction Alkyne_Dye This compound Alkyne_Dye->Reaction Catalyst Cu(I) Catalyst (CuSO4 + Reductant + Ligand) Catalyst->Reaction Labeled_Protein Fluorescently Labeled Protein Reaction->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy SNR_Evaluation_Pathway cluster_acquisition Image Acquisition cluster_analysis Image Analysis cluster_calculation SNR Calculation cluster_comparison Comparison Labeled_Sample Labeled Sample (e.g., Trisulfo-Cy5) Microscope Microscope (Identical Settings) Labeled_Sample->Microscope Unlabeled_Control Unlabeled Control (Autofluorescence) Unlabeled_Control->Microscope ROI_Signal Define Signal ROI Microscope->ROI_Signal ROI_Background Define Background ROI Microscope->ROI_Background Measure_Signal Measure Mean Signal Intensity (Isignal) ROI_Signal->Measure_Signal Measure_Background Measure Mean (Ibg) & Std Dev (σbg) of Background ROI_Background->Measure_Background SNR_Formula SNR = (Isignal - Ibg) / σbg Measure_Signal->SNR_Formula Measure_Background->SNR_Formula Compare_Dyes Compare SNR Values (Trisulfo-Cy5 vs. Alternatives) SNR_Formula->Compare_Dyes

References

Navigating the Far-Red Spectrum: A Guide to Alternatives for Trisulfo-Cy5-Alkyne in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the dynamic world of live cell imaging, the choice of fluorescent probe is paramount. Trisulfo-Cy5-Alkyne has been a reliable workhorse for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the expanding landscape of fluorophore development presents a host of alternatives, each with unique advantages in terms of brightness, photostability, and cell permeability. This guide provides a comprehensive comparison of viable alternatives to this compound, offering the data and protocols necessary for informed decision-making in your live cell imaging experiments.

Key Performance Metrics: A Comparative Overview

The ideal fluorescent probe for live-cell imaging should exhibit high brightness, exceptional photostability to withstand prolonged imaging, and good cell permeability for labeling intracellular targets, all while minimizing cytotoxicity. The following table summarizes the key photophysical and performance characteristics of this compound and its leading alternatives.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Advantages
Cyanine Dyes This compound~646~662~250,000~0.20High water solubility, well-established
di-Sulfo-Cy5-Alkyne~646~662~271,000~0.28High water solubility, potentially brighter than trisulfonated version
Alexa Fluor Dyes Alexa Fluor 647 Alkyne~650~668~239,000~0.33High photostability, good brightness, less prone to aggregation[1][2]
Janelia Fluor Dyes Janelia Fluor 646 (JF646)-Alkyne~646~664~152,000~0.54Excellent for super-resolution, high quantum yield, cell permeable[3]
Squaraine Rotaxane Dyes SR-Alkyne (representative)~650~670~200,000~0.65Extremely high photostability and quantum yield, low phototoxicity[4][5]

Note: Photophysical properties can vary depending on the local environment and conjugation state. The data presented here are representative values compiled from various sources.

In-Depth Comparison of Leading Alternatives

Alexa Fluor 647 Alkyne: The Photostability Champion

Alexa Fluor 647 is renowned for its superior photostability compared to traditional cyanine dyes like Cy5[1]. This makes it an excellent choice for time-lapse imaging and experiments requiring intense laser illumination. While its molar extinction coefficient is slightly lower than that of Trisulfo-Cy5, its higher quantum yield results in comparable or even greater brightness in many applications. Its sulfonated nature ensures good water solubility, reducing the likelihood of aggregation-induced quenching[1].

Janelia Fluor 646 (JF646)-Alkyne: The Super-Resolution Specialist

Developed for advanced imaging modalities, Janelia Fluor dyes, such as JF646, offer exceptional performance characteristics. With a high quantum yield, these dyes are incredibly bright and are particularly well-suited for single-molecule and super-resolution microscopy techniques like STORM and STED. Their chemical structure is optimized for cell permeability, enabling efficient labeling of intracellular targets[3].

Squaraine Rotaxane-Alkyne: The Brightest and Most Stable Contender

Squaraine rotaxanes represent a newer class of fluorophores with outstanding photophysical properties. These dyes are mechanically interlocked molecules that protect the fluorophore from photobleaching, resulting in exceptional photostability[4][5]. They also exhibit very high quantum yields, making them significantly brighter than many other far-red dyes. Their unique structure also contributes to low phototoxicity, a critical factor in live-cell imaging[5]. While less commonly used in click chemistry applications to date, their derivatization with alkyne groups makes them a highly promising alternative.

Experimental Workflow & Signaling Pathway

The general workflow for live-cell imaging using alkyne-reactive dyes involves two main stages: metabolic labeling of the target biomolecule with an azide-functionalized precursor, followed by the bioorthogonal click chemistry reaction with the alkyne-containing fluorescent dye.

Live_Cell_Click_Chemistry_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_imaging Imaging Azide_Precursor Azide-Modified Precursor (e.g., Azido Sugar, Amino Acid) Live_Cells Live Cells in Culture Azide_Precursor->Live_Cells Incubation Incorporation Metabolic Incorporation of Azide into Biomolecule Live_Cells->Incorporation Labeled_Cells Azide-Labeled Live Cells Alkyne_Dye Alkyne-Functionalized Dye (e.g., this compound) Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Dye->Click_Reaction Labeled_Cells->Click_Reaction Fluorescently_Labeled_Cells Fluorescently Labeled Live Cells Microscopy Live Cell Fluorescence Microscopy Fluorescently_Labeled_Cells->Microscopy Data_Analysis Image Acquisition and Analysis Microscopy->Data_Analysis

Fig 1. General workflow for live cell imaging using click chemistry.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient method for labeling azide-modified biomolecules with alkyne-functionalized probes.

CuAAC_Mechanism Azide Biomolecule-N₃ Triazole Fluorophore-Triazole-Biomolecule Azide->Triazole Alkyne Fluorophore-C≡CH Alkyne->Triazole Copper_I Cu(I) Catalyst Copper_I->Triazole Catalyzes

Fig 2. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Experimental Protocols

A critical aspect of successful live-cell imaging with click chemistry is the careful optimization of the labeling protocol to maximize signal while minimizing cytotoxicity.

Protocol 1: Metabolic Labeling of Live Cells with Azide Precursors
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions to the desired confluency.

  • Prepare Labeling Medium: Supplement the normal growth medium with the desired concentration of the azide-modified precursor (e.g., 25-100 µM of an azido sugar or amino acid). The optimal concentration should be determined empirically for each cell type and precursor.

  • Incubation: Replace the culture medium with the labeling medium and incubate the cells for a period sufficient for metabolic incorporation. This can range from a few hours to 48 hours, depending on the metabolic pathway and turnover rate of the target biomolecule.

  • Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or growth medium to remove unincorporated azide precursor.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

Important Note: Copper(I) is toxic to cells. It is crucial to use a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS), to minimize cytotoxicity and enhance the reaction efficiency[6][7].

  • Prepare Click Reaction Cocktail (Final Concentrations):

    • Alkyne-functionalized fluorescent dye (e.g., this compound or alternative): 1-10 µM

    • Copper(II) sulfate (CuSO₄): 50-100 µM

    • Copper-chelating ligand (e.g., THPTA): 250-500 µM (maintain a 5:1 ligand to copper ratio)

    • Reducing agent (e.g., sodium ascorbate): 1-2.5 mM (prepare fresh)

    • The reaction buffer should be a serum-free medium or PBS.

  • Labeling Procedure: a. Prepare the click reaction cocktail immediately before use. First, mix the alkyne dye, CuSO₄, and THPTA in the reaction buffer. b. Just before adding to the cells, add the freshly prepared sodium ascorbate to reduce Cu(II) to the active Cu(I) form. c. Aspirate the wash buffer from the cells and add the click reaction cocktail. d. Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically. e. After incubation, aspirate the reaction cocktail and wash the cells three to five times with PBS or growth medium to remove unreacted dye and catalyst.

  • Imaging: a. Replace the wash buffer with a suitable imaging medium (e.g., phenol red-free medium). b. Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen far-red dye. c. To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

Troubleshooting Common Issues

  • High Background Fluorescence:

    • Cause: Incomplete removal of unreacted dye or non-specific binding.

    • Solution: Increase the number and duration of wash steps after the click reaction. Consider adding a final wash with a protein-containing solution (e.g., 1% BSA in PBS) to block non-specific binding sites. Using a background suppressor in the imaging media can also be effective[8][9].

  • Low Signal:

    • Cause: Inefficient metabolic labeling or click reaction.

    • Solution: Increase the concentration of the azide precursor or the incubation time for metabolic labeling. Optimize the concentrations of the click reaction components and the incubation time. Ensure the sodium ascorbate solution is freshly prepared.

  • Cell Death/Toxicity:

    • Cause: Copper-induced cytotoxicity.

    • Solution: Decrease the concentration of CuSO₄ and/or the incubation time for the click reaction. Ensure the use of a copper-chelating ligand at an appropriate ratio (e.g., 5:1 ligand to copper)[10][11]. Confirm cell viability with a viability stain.

Conclusion

While this compound remains a viable option for live-cell imaging, researchers now have a powerful arsenal of alternative far-red alkyne dyes at their disposal. For applications demanding high photostability, Alexa Fluor 647 Alkyne is an excellent choice. When pushing the limits of resolution, Janelia Fluor 646-Alkyne offers unparalleled brightness and performance in super-resolution microscopy. For experiments where brightness and photostability are of utmost importance, the emerging Squaraine Rotaxane dyes hold immense promise. By carefully considering the specific requirements of your experiment and optimizing the labeling protocol, you can harness the full potential of these advanced fluorescent probes to illuminate the intricate dynamics of living cells.

References

comparative analysis of Trisulfo-Cy5-Alkyne from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Trisulfo-Cy5-Alkyne from Various Suppliers for Bioconjugation Applications

For researchers, scientists, and drug development professionals utilizing click chemistry for the fluorescent labeling of biomolecules, the selection of a high-quality this compound is critical for achieving reliable and reproducible results. This guide provides a comparative analysis of this compound from several prominent suppliers, focusing on key performance attributes to aid in making an informed purchasing decision.

This compound is a water-soluble, near-infrared fluorescent dye containing an alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The trisulfonated nature of the Cy5 dye enhances its hydrophilicity, which is advantageous for labeling proteins and other biological macromolecules in aqueous environments.

Comparative Analysis of Supplier Specifications

The following table summarizes the publicly available product specifications for this compound from various suppliers. This data provides a baseline for comparing the purity, photophysical properties, and formulation of the product from each vendor.

SupplierPurityExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Molecular Weight ( g/mol )
BroadPharm >95%[1]647[1]670[1]250,000[1]788[1]
Cenmed Not Specified646[2]662[2]250,000[2]788[2]
MedchemExpress Not SpecifiedNot SpecifiedNot SpecifiedNot Specified787.96[3]
Jena Bioscience ≥ 90 % (HPLC)[4]647[4]663[4]251,000[4]787.96[4]
Vector Labs >95% (HPLC)[5]649[5]671[5]250,000[5]787.96[5]
AxisPharm ≥95%[6]648[6]671[6]250,000[6]787.96[6]

Experimental Protocols for Performance Evaluation

To provide a comprehensive comparison, the following experimental protocols are recommended to evaluate the performance of this compound from different suppliers.

Model Click Chemistry Reaction for Reactivity Assessment

This protocol outlines a method to assess the reactivity of this compound from different suppliers by reacting it with an azide-containing protein, such as Azido-BSA.

Materials:

  • This compound from each supplier

  • Azido-Bovine Serum Albumin (Azido-BSA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE gels and reagents

  • Fluorescence gel imager

Procedure:

  • Prepare stock solutions of this compound (10 mM in DMSO), Azido-BSA (1 mg/mL in PBS), CuSO₄ (50 mM in water), and sodium ascorbate (500 mM in water, freshly prepared).

  • In separate microcentrifuge tubes for each supplier, combine 50 µL of Azido-BSA solution with 5 µL of the respective this compound stock solution.

  • Add 1 µL of TCEP (50 mM in water) to each tube to reduce any disulfide bonds.

  • Initiate the click reaction by adding 1 µL of CuSO₄ and 1 µL of sodium ascorbate to each tube.

  • Incubate the reactions at room temperature for 1 hour, protected from light.

  • Quench the reaction by adding 10 µL of 50 mM EDTA.

  • Analyze the reaction products by SDS-PAGE.

  • Visualize the gel using a fluorescence imager with appropriate excitation and emission filters for Cy5.

  • Quantify the fluorescence intensity of the BSA-Cy5 conjugate band for each supplier to compare reactivity.

Fluorescence Spectroscopy for Photophysical Property Comparison

This protocol describes how to measure and compare the key photophysical properties of this compound from different suppliers.

Materials:

  • This compound from each supplier

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of each this compound in PBS.

  • Measure the absorbance spectrum of each dilution using a spectrophotometer to determine the absorbance maximum (λmax) and calculate the extinction coefficient.

  • Measure the fluorescence emission spectrum of each dilution using a fluorometer with excitation at the determined λmax to identify the emission maximum.

  • To determine the quantum yield, use a reference dye with a known quantum yield (e.g., free Cy5 dye in PBS) and measure the integrated fluorescence intensity and absorbance of both the sample and the reference at the same excitation wavelength.

  • Compare the measured photophysical parameters for each supplier.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for the comparative analysis.

Experimental_Workflow cluster_reactivity Reactivity Assessment cluster_photophysics Photophysical Analysis cluster_comparison Comparative Analysis prep_reagents Prepare Reagents (this compound, Azido-BSA, etc.) run_click Run Click Reaction prep_reagents->run_click sds_page SDS-PAGE Analysis run_click->sds_page imaging Fluorescence Imaging sds_page->imaging quantify Quantify Band Intensity imaging->quantify compare_data Compare Reactivity and Photophysical Data quantify->compare_data prep_dilutions Prepare Dye Dilutions measure_abs Measure Absorbance prep_dilutions->measure_abs measure_fluor Measure Fluorescence prep_dilutions->measure_fluor calculate_qy Calculate Quantum Yield measure_fluor->calculate_qy calculate_qy->compare_data

Caption: Experimental workflow for comparative analysis.

Signaling_Pathway Azide_Biomolecule Azide-Modified Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide_Biomolecule->Labeled_Biomolecule Trisulfo_Cy5_Alkyne This compound Trisulfo_Cy5_Alkyne->Labeled_Biomolecule Copper_Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Copper_Catalyst->Labeled_Biomolecule

Caption: Copper-catalyzed click chemistry reaction.

Conclusion

The selection of a this compound supplier should be based on a combination of the provided specifications and, ideally, in-house experimental validation. While most suppliers offer products with similar purported specifications, variations in purity and formulation can impact experimental outcomes. Researchers are encouraged to perform their own comparative studies using the protocols outlined in this guide to determine the most suitable product for their specific application. This will ensure the highest quality data and reproducibility in their research and development endeavors.

References

Trisulfo-Cy5-Alkyne: A Comparative Guide for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioorthogonal chemistry, Trisulfo-Cy5-Alkyne has emerged as a valuable tool for the fluorescent labeling of azide-modified biomolecules. Its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allows for the specific and efficient attachment of a bright, far-red fluorophore to proteins, nucleic acids, and other targets in complex biological systems. This guide provides a comprehensive literature review of this compound's applications and performance, offering an objective comparison with relevant alternatives and supported by experimental data.

Performance Characteristics of this compound

This compound is a sulfonated cyanine dye, a chemical modification that significantly influences its performance characteristics. The presence of three sulfonate groups enhances its water solubility, which is crucial for biological applications, and has been shown to improve the photostability and quantum yield of cyanine dyes by reducing aggregation and mitigating the attack of singlet oxygen.[1]

Below is a summary of the key quantitative data for this compound and a spectrally similar alternative, Alexa Fluor 647 Alkyne.

PropertyThis compoundAlexa Fluor 647 AlkyneReference
Excitation Maximum (nm) ~647~650[2]
Emission Maximum (nm) ~670~665[2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~270,000[2]
Quantum Yield ~0.20 (for Sulfo-Cy5)~0.33[3]
Photostability GoodExcellent[2][4][5][6]

Note: The quantum yield for this compound is approximated based on data for the closely related Sulfo-Cy5. Studies consistently demonstrate that Alexa Fluor 647 exhibits superior photostability compared to Cy5 derivatives, retaining a higher percentage of its initial fluorescence after prolonged illumination.[4][5][6] For instance, one study showed Alexa Fluor 647 retained about 80% of its initial fluorescence compared to 55% for Cy5 under the same conditions.[5]

Comparison with Alternatives

The primary competitor to this compound is Alexa Fluor 647 Alkyne. Both dyes are spectrally similar, making them compatible with the same filter sets on imaging instruments.[2] However, the literature suggests key performance differences:

  • Brightness: While both dyes have high extinction coefficients, the higher quantum yield of Alexa Fluor 647 generally results in brighter conjugates.[3]

  • Photostability: Alexa Fluor 647 consistently demonstrates superior photostability, making it the preferred choice for demanding imaging applications that require long exposure times or intense illumination, such as super-resolution microscopy.[4][5][6]

  • Environmental Sensitivity: Cy5 dyes can be sensitive to environmental factors, which can affect their fluorescence intensity.[7] While sulfonation improves stability, Alexa Fluor dyes are generally considered more robust across a range of conditions.[2]

The choice between this compound and Alexa Fluor 647 Alkyne will depend on the specific experimental requirements. For standard applications where cost is a significant consideration, this compound is a reliable option. However, for experiments demanding the highest sensitivity and photostability, Alexa Fluor 647 Alkyne is often the superior choice.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram illustrates the fundamental steps of a typical CuAAC reaction used for fluorescently labeling azide-modified biomolecules with this compound.

CuAAC_Workflow cluster_preparation Reaction Preparation cluster_reaction Click Reaction cluster_purification_analysis Purification & Analysis azide_biomolecule Azide-Modified Biomolecule reaction_mixture Incubate Reaction Mixture azide_biomolecule->reaction_mixture trisulfo_cy5 This compound trisulfo_cy5->reaction_mixture copper_catalyst Copper(II) Sulfate + Reducing Agent (e.g., Sodium Ascorbate) copper_catalyst->reaction_mixture ligand Copper Ligand (e.g., THPTA) ligand->reaction_mixture purification Purify Labeled Biomolecule reaction_mixture->purification analysis Downstream Analysis (e.g., Microscopy, Flow Cytometry) purification->analysis

General workflow for CuAAC labeling.
Protocol for Labeling Fixed Cells for Fluorescence Microscopy

This protocol provides a starting point for labeling azide-modified biomolecules in fixed and permeabilized cells.[8][9]

Materials:

  • Cells grown on coverslips with azide-modified biomolecules incorporated

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Reducing Agent (e.g., 500 mM Sodium Ascorbate in water, freshly prepared)

  • Copper Ligand (e.g., 50 mM THPTA in water)

  • Antifade mounting medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting intracellular molecules, permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.

  • Prepare Click Reaction Cocktail: For a 100 µL reaction, mix the following in order:

    • 85 µL Click Reaction Buffer

    • 2 µL CuSO₄ stock solution (final concentration: 2 mM)

    • 1 µL this compound stock solution (final concentration: 100 µM)

    • 2 µL Copper Ligand stock solution (final concentration: 1 mM)

    • 10 µL freshly prepared Sodium Ascorbate stock solution (final concentration: 50 mM)

  • Labeling Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.

Troubleshooting Common Issues in Click Chemistry Labeling

This diagram outlines a logical workflow for diagnosing and addressing common problems encountered during click chemistry experiments, such as low signal or high background.[9][10]

Troubleshooting_Workflow cluster_reagent_check Reagent & Sample Integrity cluster_reaction_optimization Reaction Conditions cluster_background_issues High Background start Low Fluorescence Signal check_dye Is the this compound degraded? start->check_dye check_azide Is the azide-modified biomolecule present and accessible? check_dye->check_azide No solution_dye Use fresh dye stock check_dye->solution_dye Yes check_catalyst Is the copper catalyst active? check_azide->check_catalyst No solution_azide Verify azide incorporation; consider steric hindrance check_azide->solution_azide Yes check_concentrations Are reactant concentrations optimal? check_catalyst->check_concentrations No solution_catalyst Use fresh reducing agent; optimize ligand concentration check_catalyst->solution_catalyst Yes solution_concentrations Titrate dye and catalyst concentrations check_concentrations->solution_concentrations Yes high_background High Background Signal nonspecific_binding Non-specific binding of the dye? high_background->nonspecific_binding copper_issues Residual copper causing fluorescence? nonspecific_binding->copper_issues No solution_binding Increase washing steps; add blocking agent (BSA) nonspecific_binding->solution_binding Yes solution_copper Perform final wash with a copper chelator (EDTA) copper_issues->solution_copper Yes

Troubleshooting workflow for click chemistry.

Conclusion

This compound is a robust and versatile fluorescent probe for a wide range of bioorthogonal labeling applications. Its high water solubility and good photostability, conferred by its trisulfonated structure, make it a suitable choice for many standard fluorescence microscopy and flow cytometry experiments. While spectrally similar dyes like Alexa Fluor 647 Alkyne may offer superior brightness and photostability for more demanding applications, this compound remains a valuable and cost-effective tool for researchers. By following optimized protocols and employing systematic troubleshooting, researchers can effectively leverage the capabilities of this compound to achieve high-quality, reproducible results in their studies of complex biological systems.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in drug development and other fields must prioritize the safe handling and disposal of chemical reagents to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Trisulfo-Cy5-Alkyne, a fluorescent dye commonly used in click chemistry applications. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Key Chemical and Safety Data

A summary of the essential properties of this compound is provided below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValue
Molecular Formula C37H45N3O10S3
Molecular Weight 788 g/mol
Excitation Maximum (Ex) 647 nm
Emission Maximum (Em) 670 nm
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protected from light

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste materials is a critical aspect of laboratory safety. The following procedures are based on established best practices for chemical waste management. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

1. Waste Segregation: The First and Most Critical Step

Proper segregation of waste is fundamental to a safe disposal process. Different waste streams require specific handling and disposal methods.

  • Solid Waste (Non-Sharps): This category includes items such as contaminated gloves, pipette tips, and absorbent paper.

    • Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste" and should explicitly state "Contains this compound". The container should remain sealed when not in active use.

  • Liquid Waste: This includes unused solutions of this compound, reaction mixtures, and the initial solvent rinses from decontaminating glassware.

    • Procedure: Collect all liquid waste in a dedicated, shatter-resistant, and leak-proof hazardous waste container. The container must be compatible with the solvents used (e.g., glass or polyethylene). Clearly label the container as "Hazardous Liquid Chemical Waste" and list all chemical constituents, including "this compound" and any solvents. Do not overfill the container; leave adequate headspace for expansion.

  • Sharps Waste: This includes any contaminated items that can puncture or cut, such as needles, syringes, and glass Pasteur pipettes.

    • Procedure: Place all sharps contaminated with this compound into a designated, puncture-proof sharps container. This container must be labeled as "Hazardous Chemical Waste - Sharps" and clearly indicate that it contains "this compound". Once the container is three-quarters full, it should be securely sealed and disposed of through your institution's approved hazardous waste stream for sharps.

2. Decontamination of Laboratory Glassware

Proper decontamination of glassware is essential to prevent cross-contamination and ensure a safe working environment.

  • Procedure:

    • Rinse the glassware that has been in contact with this compound with a suitable solvent, such as ethanol or acetone, to remove the fluorescent dye.

    • This initial rinsate is considered hazardous liquid waste and must be collected in the designated liquid waste container.

    • Subsequent rinses with detergent and water can generally be disposed of down the drain. However, it is imperative to confirm this with your institution's specific guidelines on aqueous waste disposal.

3. Final Disposal

Once the waste containers are full, they must be disposed of through the proper channels.

  • Procedure: Arrange for the pickup of the sealed and labeled hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound waste in the regular trash or down the sanitary sewer.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of this compound.

Trisulfo_Cy5_Alkyne_Disposal cluster_waste_type Identify Waste Type cluster_collection Segregate and Collect start Waste Generation (this compound) solid_waste Solid Waste (Gloves, Tips) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (Needles, Glass Pipettes) start->sharps_waste Is it a sharp? solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container disposal Arrange for Pickup by Institutional EHS or Licensed Waste Disposal solid_container->disposal liquid_container->disposal sharps_container->disposal

Essential Safety and Operational Guide for Handling Trisulfo-Cy5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Trisulfo-Cy5-Alkyne. The following procedures for handling, storage, and disposal are based on general laboratory safety principles for fluorescent dyes and alkyne-containing compounds in the absence of a specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

A crucial first line of defense against potential exposure is the correct and consistent use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.[1]
Face ShieldRecommended to be worn with safety goggles, especially when handling larger quantities or if there is a risk of splashing.[1]
Hand Protection Nitrile GlovesDouble-gloving is advised. Nitrile gloves offer good resistance to a variety of chemicals. Regularly inspect gloves for any signs of damage or punctures.[1]
Respiratory Protection Air-Purifying Respirator (APR) with P100 filtersA NIOSH-approved half-mask or full-face APR is necessary when handling the powdered form to prevent inhalation. P100 filters are 99.97% efficient at filtering airborne particles. A proper fit test is mandatory before use.[1]
Protective Clothing Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn.
Disposable Gown/ApronFor procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.[1]
Footwear Closed-toe ShoesRequired at all times within the laboratory.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related compound, Trisulfo-Cy5.5-Alkyne.

PropertyThis compoundTrisulfo-Cy5.5-Alkyne
CAS Number 2055138-90-2[2]2055046-12-1[3]
Molecular Formula C37H45N3O10S3[2]C44H47N3O13S4[3]
Molecular Weight 788 g/mol [2]954.1 g/mol [3]
Purity 95%[2]90%[3]
Excitation Maximum 647 nm[2]678 nm[3]
Emission Maximum 670 nm[2]694 nm[3]
Extinction Coefficient 250,000 cm⁻¹M⁻¹[2]190,000 cm⁻¹M⁻¹[3]
Solubility Water, DMSO, DMF, DCM[2]Water, DMSO, DMF, DCM[3]
Storage Condition -20°C[2][4]-20°C[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is essential for safely managing this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Store the compound at -20°C in a designated and clearly labeled area, protected from light.[2][4]

2. Preparation for Use (Weighing and Dissolving):

  • Area Preparation: Conduct all manipulations of the powdered dye within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[1] Cover the work surface with disposable, absorbent bench paper.[1]

  • PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing: Use a calibrated analytical balance to weigh the desired amount of the powdered dye. Use a clean spatula and weigh paper or a weigh boat.[1]

  • Dissolving: this compound is soluble in water, DMSO, and DMF.[2] When preparing a stock solution, add the solvent to the vial containing the powder to avoid generating dust. Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.

3. Experimental Use:

  • Labeling Reactions: this compound contains an alkyne group that can be used in copper-catalyzed click chemistry reactions with azide-containing molecules.[2]

  • Purification: After labeling reactions, purification can be achieved through methods such as gel filtration, chromatography (HPLC, FPLC), or electrophoresis.[5]

  • Handling Solutions: Although the dissolved dye is less of an inhalation hazard, always handle solutions with care to avoid skin contact and splashes.

4. Spill Management:

  • Small Spills (Powder): If a small amount of powder is spilled, carefully wipe it up with a damp cloth or paper towel, taking care not to generate dust. Place the contaminated material in a sealed bag for disposal.

  • Small Spills (Liquid): For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

5. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be considered chemical waste.

  • Dispose of all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_area Prepare designated work area (fume hood, bench paper) don_ppe Don all required PPE prep_area->don_ppe gather_materials Gather all necessary materials don_ppe->gather_materials weigh_powder Carefully weigh the powdered dye gather_materials->weigh_powder dissolve Dissolve in appropriate solvent weigh_powder->dissolve perform_reaction Perform click chemistry reaction dissolve->perform_reaction purify_product Purify the labeled product perform_reaction->purify_product decontaminate Decontaminate work surfaces purify_product->decontaminate dispose_waste Dispose of all waste (solid and liquid) decontaminate->dispose_waste remove_ppe Remove and dispose of PPE dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.